2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Description
Properties
IUPAC Name |
2-bromo-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINBODIOGRXMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657966 | |
| Record name | 2-Bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201633-72-8 | |
| Record name | 2-Bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the novel heterocyclic compound, 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one. This document details the established synthetic route, including a thorough experimental protocol and characterization data. The synthesis involves a two-step process commencing from commercially available starting materials, culminating in a high-yielding Sandmeyer-type bromination.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a straightforward and efficient two-step sequence. The process begins with the synthesis of the key intermediate, 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one, which is subsequently converted to the target compound via a diazotization and bromination reaction.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one
This procedure outlines the synthesis of the essential precursor, 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one, from 1,3-cyclohexanedione and thiourea.
Materials:
-
1,3-Cyclohexanedione
-
Thiourea
-
Iodine
-
Ethanol
Procedure:
-
A mixture of 1,3-cyclohexanedione (10 mmol), thiourea (20 mmol), and iodine (10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is washed with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with cold water.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one.
Step 2: Synthesis of this compound
This protocol details the conversion of the amino-substituted precursor to the final bromo-derivative via a Sandmeyer-type reaction.
Materials:
-
2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile
Procedure:
-
To a solution of 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add copper(II) bromide (1.2 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
tert-Butyl nitrite (1.5 mmol) is then added dropwise to the suspension at room temperature.
-
The reaction mixture is subsequently heated to reflux and maintained at this temperature for the time specified in the source literature, typically until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and its precursor.
Table 1: Synthesis of 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one
| Parameter | Value |
| Starting Material | 1,3-Cyclohexanedione, Thiourea |
| Yield | Variable, dependent on specific conditions |
| Purity | >95% after recrystallization |
| Appearance | Crystalline solid |
Table 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one |
| Yield | 97%[1] |
| Purity | >98% after column chromatography |
| Appearance | Solid |
Table 3: Characterization Data for this compound
| Analysis | Data |
| ¹H NMR | Spectral data should be obtained from the primary literature. |
| ¹³C NMR | Spectral data should be obtained from the primary literature. |
| Mass Spec (MS) | m/z calculated for C₇H₆BrNOS. |
| Infrared (IR) | Characteristic peaks for C=O, C=N, and C-Br bonds. |
Logical Relationships in the Sandmeyer-type Reaction
The core of the second synthetic step is the Sandmeyer-type reaction, which involves the diazotization of the primary amine followed by a copper-catalyzed bromide substitution.
Caption: Key steps in the Sandmeyer-type bromination reaction.
This technical guide provides a foundational understanding of the synthesis of this compound. For detailed characterization data and specific reaction times, researchers are encouraged to consult the primary literature. The described synthetic route offers an efficient and high-yielding method for accessing this novel heterocyclic compound for further research and development.
References
2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its properties, synthesis, and safety, offering a valuable resource for professionals in research and development.
Core Chemical Properties
This compound is a substituted benzothiazole derivative. The presence of the bromine atom and the ketone functional group makes it a versatile intermediate for further chemical modifications.
| Property | Value | Source |
| CAS Number | 1201633-72-8 | [1][2][3] |
| Molecular Formula | C₇H₆BrNOS | [1][2][3] |
| Molecular Weight | 232.1 g/mol | [1][2][3] |
| Synonyms | 2-Bromo-5,6-dihydro-4H-benzothiazol-7-one, 7(4H)-Benzothiazolone, 2-bromo-5,6-dihydro-, 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one | [2] |
Physicochemical Data
The following table summarizes the available and predicted physical properties of the compound. It is important to note that some of these values are computational predictions and should be confirmed through experimental analysis.
| Property | Value | Notes | Source |
| Appearance | White to light yellow solid | --- | [2] |
| Boiling Point | 335.4 ± 11.0 °C | Predicted | [2] |
| Density | 1.763 ± 0.06 g/cm³ | Predicted | [2] |
| pKa | -0.20 ± 0.20 | Predicted | [2] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | --- | [2] |
Synthesis Protocol
The synthesis of this compound can be achieved from 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one. The following protocol is based on a reported synthetic route.[1][3]
Reaction:
-
Starting Material: 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one
-
Reagents: tert-Butylnitrite, Copper (II) bromide
-
Solvent: Acetonitrile
-
Conditions: Reflux
Detailed Experimental Protocol:
-
To a solution of 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one in acetonitrile, add Copper (II) bromide.
-
Add tert-Butylnitrite to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Synthesis Workflow
Caption: Synthesis of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely available in the public domain. Researchers are advised to acquire this data on their own synthesized or purchased samples for confirmation of structure and purity.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Signal Word: Warning[2]
-
Hazard Statements:
-
Precautionary Statements:
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Logical Relationship Diagram
Caption: Key aspects of this compound.
References
An In-depth Technical Guide to CAS Number 1201633-72-8: A Key Intermediate in the Synthesis of Pharmacologically Active Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 1201633-72-8 identifies the chemical compound 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one . Extensive analysis of available scientific literature and chemical databases reveals that this compound is not an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial chemical intermediate, a building block used in the synthesis of more complex molecules with potential therapeutic applications. The benzothiazole core, of which this compound is a derivative, is a prominent scaffold in medicinal chemistry, known to impart a wide range of biological activities to the molecules that contain it.
This technical guide will focus on the role of this compound as a precursor in the development of pharmacologically active agents, with a primary focus on a series of pyrrolo[2,1-c][1][2]benzodiazepine (PBD) derivatives that have been investigated for their anticancer properties.
Physicochemical Properties of the Core Intermediate
A summary of the basic physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1201633-72-8 |
| Molecular Formula | C₇H₆BrNOS |
| Molecular Weight | 232.1 g/mol |
| Chemical Name | This compound |
| Canonical SMILES | C1CC2=C(C(=O)C1)N=C(S2)Br |
| Appearance | Not extensively documented, likely a solid |
Application in the Synthesis of Anticancer Pyrrolo[2,1-c][1][2]benzodiazepine (PBD) Derivatives
The primary documented application of this compound in drug discovery is in the synthesis of novel pyrrolo[2,1-c][1][2]benzodiazepine (PBD) derivatives. PBDs are a class of sequence-selective DNA-interactive agents that have shown significant potential as anticancer drugs. The general synthetic pathway involves the use of the benzothiazole moiety as a key structural element.
Experimental Workflow: Synthesis of PBD-Benzothiazole Conjugates
The synthesis of PBD-benzothiazole conjugates from this compound is a multi-step process. A generalized workflow is depicted below.
Caption: Generalized synthetic workflow from the starting intermediate to the final PBD-benzothiazole conjugate.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
A common method for the derivatization of this compound is the Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of various aryl or heteroaryl groups at the 2-position of the benzothiazole ring, creating a library of diverse intermediates for further synthesis.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Add the anhydrous solvent and stir the mixture at a specified temperature (typically between 80-120 °C) for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired arylated benzothiazole derivative.
Pharmacological Activity of PBD-Benzothiazole Derivatives
While this compound itself is not biologically active, the PBD-benzothiazole conjugates synthesized from it have demonstrated potent anticancer activity.
Mechanism of Action: DNA Interaction
The proposed mechanism of action for these PBD-benzothiazole conjugates is consistent with that of other PBDs. The PBD moiety is known to bind to the minor groove of DNA with a preference for specific GC-rich sequences. This binding can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The benzothiazole portion of the molecule can influence the DNA binding affinity and sequence selectivity, as well as the overall pharmacological properties of the conjugate.
References
Spectroscopic and Experimental Data for 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one Remains Elusive in Public Domain
A comprehensive search for detailed spectroscopic data and experimental protocols for the compound 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS Number: 1201633-72-8) has yielded limited publicly available information. While the existence of such data is indicated in chemical literature, specific quantitative values and detailed methodologies necessary for a technical guide are not accessible through publicly available databases and search results.
The synthesis route mentioned in a publicly accessible citation involves the reaction of 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one with tert-butylnitrite and copper (II) bromide in acetonitrile under reflux conditions.[1] Without the full experimental procedure from the primary source, a detailed and reproducible protocol cannot be provided.
Similarly, while commercial suppliers and chemical databases acknowledge the existence of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data for this compound, the actual spectral data—peak lists, chemical shifts, coupling constants, and mass-to-charge ratios—are not provided in the publicly accessible snippets of these resources.
It is important to note that search results frequently returned data for a structurally similar but distinct compound, 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. Presenting this information would be misleading for researchers and drug development professionals seeking data on the specific, non-dimethylated title compound.
Given the current unavailability of the necessary quantitative data, the creation of structured data tables and a detailed experimental protocol as requested is not possible. Consequently, the mandatory visualization of experimental workflows using Graphviz cannot be accurately generated.
For researchers, scientists, and drug development professionals requiring this specific information, it is recommended to directly access the following publication through institutional subscriptions or other means:
-
Tian, Xue-Rong; Peng, Xing-Jie; Zhao, Tong-Tong; Bian, Qiang; Zhao, Wei-Guang. Journal of Heterocyclic Chemistry, 2022, vol. 59, #9, p. 1491-1512.
This publication is the most likely source for the comprehensive spectroscopic data and detailed experimental protocols necessary for advanced research and development activities.
References
An In-depth Technical Guide on the Spectroscopic Analysis of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of the heterocyclic compound 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one. While specific experimental ¹H and ¹³C NMR data for this compound are not publicly available in the referenced literature, this document outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds. Furthermore, it provides a comprehensive experimental protocol for acquiring high-quality NMR data and presents a structural diagram with atom numbering for spectral assignment. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel benzothiazole derivatives in drug discovery and development.
Predicted NMR Data
Due to the absence of experimentally acquired ¹H and ¹³C NMR spectra for this compound in publicly accessible databases and scientific literature, the following tables present predicted chemical shift ranges. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups in the dihydrothiazole ring system. The chemical shifts and multiplicities will be influenced by the adjacent carbonyl group and the thiazole ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 (CH₂) | 2.8 - 3.2 | Triplet | 6.0 - 7.0 |
| H-5 (CH₂) | 2.2 - 2.6 | Multiplet | - |
| H-6 (CH₂) | 2.5 - 2.9 | Triplet | 6.0 - 7.0 |
Predicted ¹³C NMR Data
The carbon NMR spectrum is anticipated to display seven unique signals. The carbonyl carbon (C-7) is expected to be the most downfield signal, while the carbons of the thiazole ring will also exhibit characteristic chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3a | 120 - 125 |
| C-4 | 35 - 40 |
| C-5 | 20 - 25 |
| C-6 | 25 - 30 |
| C-7 | 190 - 195 |
| C-7a | 165 - 170 |
Experimental Protocols for NMR Spectroscopy
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified solid sample of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Securely cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogeneous solution.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.
For ¹H NMR:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
For ¹³C NMR:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal to 0.00 ppm.
-
Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Structural Visualization and Atom Numbering
The following diagram illustrates the chemical structure of this compound with IUPAC-recommended atom numbering for unambiguous assignment of NMR signals.
Mass Spectrometry of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one, a heterocyclic compound of interest in pharmaceutical research. This document outlines a plausible fragmentation pathway, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes a key biological signaling pathway associated with this class of molecules.
Introduction
This compound (Molecular Formula: C₇H₆BrNOS, Molecular Weight: 232.1 g/mol ) is a synthetic organic compound featuring a benzothiazole core fused to a cyclohexanone ring.[1] The benzothiazole scaffold is a prominent feature in many biologically active compounds, with derivatives exhibiting a wide range of therapeutic properties, including antimicrobial and anticancer activities. Understanding the mass spectrometric behavior of this specific derivative is crucial for its identification, characterization, and advancement in drug discovery and development pipelines.
Predicted Mass Spectrometry Fragmentation Analysis
While a publicly available mass spectrum for this compound is not readily found, a highly probable fragmentation pattern can be predicted based on the known mass spectrometric behavior of its constituent chemical moieties: the 2-bromothiazole and the cyclohexanone rings. Electron ionization (EI) mass spectrometry is anticipated to induce characteristic fragmentation pathways, primarily initiated by the ionization of the lone pair electrons on the nitrogen, sulfur, or oxygen atoms.
The molecular ion peak [M]⁺• is expected to be observed at m/z 232 and 234, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Key fragmentation processes are likely to include:
-
α-Cleavage adjacent to the carbonyl group: A hallmark of cyclic ketones, this would involve the cleavage of the C-C bonds next to the carbonyl, leading to the loss of small neutral molecules like CO (28 Da) or C₂H₄ (28 Da).
-
Cleavage of the thiazole ring: The thiazole ring can undergo fragmentation, potentially losing fragments such as HCN (27 Da) or C₂H₂S (58 Da).
-
Loss of the bromine atom: Cleavage of the C-Br bond would result in a fragment at m/z 153.
Tabulated Mass Spectrometry Data
The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The m/z values are based on the ⁷⁹Br isotope.
| m/z | Proposed Fragment Ion | Plausible Neutral Loss |
| 232/234 | [C₇H₆BrNOS]⁺• (Molecular Ion) | - |
| 204/206 | [C₆H₄BrNOS]⁺ | CO |
| 176/178 | [C₅H₂BrNOS]⁺ | C₂H₄ |
| 153 | [C₇H₆NOS]⁺ | Br |
| 125 | [C₆H₅S]⁺ | Br, CO, HCN |
Experimental Protocols
The following protocols are provided as a general guideline for the mass spectrometric analysis of this compound.
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL using the same solvent.
-
Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter to prevent instrument contamination.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a suitable ionization source is recommended.
-
Ionization Method: Electron Ionization (EI) is a suitable technique for this small, relatively volatile molecule to induce fragmentation and provide structural information. Electrospray Ionization (ESI) can also be employed, particularly when coupled with liquid chromatography.
-
Mass Analyzer Mode: Operate the mass spectrometer in positive ion mode.
-
Scan Range: Acquire data over a mass-to-charge (m/z) range of 50-500 to ensure detection of the molecular ion and all significant fragment ions.
-
Collision Energy (for MS/MS): If performing tandem mass spectrometry (MS/MS) for further structural elucidation, a collision energy of 10-40 eV is typically appropriate for this class of compounds.
Biological Context: Signaling Pathway Inhibition
Derivatives of benzothiazole have been extensively studied for their potential as therapeutic agents, particularly in oncology. One of the key mechanisms through which some benzothiazoles exert their anticancer effects is by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature of many human cancers.
Caption: PI3K/Akt/mTOR signaling pathway with the proposed point of inhibition.
The diagram above illustrates a simplified representation of the PI3K/Akt/mTOR signaling cascade. Growth factor binding to a receptor tyrosine kinase activates PI3K, which in turn phosphorylates PIP2 to PIP3. This leads to the activation of Akt, a central node in the pathway. Activated Akt promotes cell growth and proliferation through mTORC1 and inhibits apoptosis. Benzothiazole derivatives have been shown to inhibit PI3K, thereby blocking these downstream effects and inducing apoptosis in cancer cells.
Another potential mechanism of action for benzothiazole derivatives is the inhibition of dihydroorotase, an essential enzyme in the de novo pyrimidine biosynthesis pathway in microorganisms. This inhibition disrupts DNA and RNA synthesis, leading to an antimicrobial effect.
Caption: Inhibition of Dihydroorotase in the pyrimidine biosynthesis pathway.
This workflow demonstrates how the inhibition of dihydroorotase by a compound like this compound can disrupt the production of pyrimidines, which are essential for DNA and RNA synthesis in microorganisms, thereby exerting an antimicrobial effect.
References
An In-depth Technical Guide to the FT-IR Spectrum of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum for the compound 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups. The information herein is intended to aid researchers in the identification and characterization of this compound and related chemical entities.
Predicted FT-IR Spectral Data
The structure of this compound comprises a dihydrobenzothiazole core with a bromine substituent on the thiazole ring and a ketone group on the cyclohexene moiety. The expected vibrational modes and their corresponding wavenumbers are summarized in the table below. These predictions are derived from established principles of infrared spectroscopy and data from analogous structures.
| Wavenumber (cm⁻¹) | Functional Group/Vibrational Mode | Predicted Intensity | Notes |
| ~3100-3000 | C-H Stretch (thiazole ring) | Medium-Weak | Characteristic of C-H bonds on an aromatic-like ring.[1][2] |
| ~2960-2850 | C-H Stretch (aliphatic -CH₂) | Medium | Asymmetric and symmetric stretching of the methylene groups in the dihydro ring.[2][3] |
| ~1715 | C=O Stretch (cyclic ketone) | Strong | Characteristic for a six-membered cyclic ketone.[4][5] |
| ~1620-1580 | C=N Stretch (thiazole ring) | Medium-Strong | A key indicator of the thiazole heterocyclic system.[6][7] |
| ~1550-1450 | C=C Stretch (thiazole ring) | Medium | Skeletal vibrations of the thiazole ring.[6] |
| ~1470-1450 | -CH₂- Bend (scissoring) | Medium | Bending vibration of the methylene groups in the cyclohexene ring.[2] |
| Below 700 | C-Br Stretch | Medium-Strong | The carbon-bromine stretching frequency is typically found in the lower frequency "fingerprint" region.[8][9] |
Experimental Protocol for FT-IR Spectroscopy
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid organic compound like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Objective: To acquire a high-resolution FT-IR spectrum of the solid sample for qualitative analysis of its functional groups.
Materials and Equipment:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
The synthesized and purified solid sample of this compound
-
Appropriate solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
The sample chamber should be clean and dry.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This accounts for atmospheric components (like CO₂ and water vapor) and any signals from the ATR crystal itself.[10]
-
Ensure the ATR crystal surface is clean by wiping it gently with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Lower the ATR press arm and run the background scan. The typical scanning range is 4000 to 400 cm⁻¹.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the instrument's software.
-
The spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
-
Data Processing and Analysis:
-
The acquired spectrum should be baseline-corrected and normalized if necessary.
-
Identify the characteristic absorption peaks and compare their wavenumbers to the predicted values in the data table above and to established correlation charts.
-
-
Cleaning:
-
After the analysis, raise the press arm and carefully remove the sample from the ATR crystal using a spatula and lint-free wipes.
-
Clean the crystal surface thoroughly with a solvent-moistened wipe to prevent cross-contamination.
-
Visualization of the Experimental Workflow
The logical flow of the FT-IR analysis protocol can be visualized as follows:
Caption: Workflow for FT-IR Spectroscopic Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
Physical and chemical properties of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one. Due to the limited availability of public data for this specific molecule, this guide also incorporates information on the broader class of benzothiazole derivatives to provide a context for its potential applications and biological significance.
Core Physical and Chemical Properties
This compound is a sulfur- and nitrogen-containing heterocyclic compound. A summary of its key identifying and physical properties is presented below.
| Property | Value | Source |
| CAS Number | 1201633-72-8 | [1] |
| Molecular Formula | C₇H₆BrNOS | [1] |
| Molecular Weight | 232.1 g/mol | [1] |
| Appearance | White to light yellow solid (Predicted) | N/A |
| Boiling Point | 335.4 ± 11.0 °C (Predicted) | N/A |
| Density | 1.763 ± 0.06 g/cm³ (Predicted) | N/A |
Synthesis and Experimental Protocols
The primary synthetic route to this compound reported in the literature involves the diazotization of an amino precursor followed by a Sandmeyer-type reaction.
Synthesis from 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one
A reported method for the synthesis of 2-Bromo-5,6-dihydro-4H-benzothiazol-7-one starts from 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one. The reaction is carried out using tert-butylnitrite and copper (II) bromide in acetonitrile under reflux conditions, reportedly yielding a high purity product.[1]
Experimental Protocol:
A detailed experimental protocol from the primary literature was not publicly accessible. However, based on the provided information, a general procedure can be outlined:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one in acetonitrile.
-
Reagent Addition: Add copper (II) bromide to the solution, followed by the dropwise addition of tert-butylnitrite.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a specified period. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The crude product is then subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities.
-
Purification: The crude product is purified, commonly by column chromatography on silica gel, using an appropriate solvent system to afford the pure this compound.
A similar synthetic strategy has been documented for related dihydrothiazolopyridone derivatives, which also employs a bromination step using reagents like copper (II) bromide.[2]
Spectral Data
As of the compilation of this guide, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. The characterization of this compound would typically involve the following analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of hydrogen atoms and their connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
-
IR (Infrared) Spectroscopy: To identify the functional groups present in the molecule, such as the carbonyl (C=O) group.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Biological Activity and Potential Applications
While specific biological studies on this compound are not currently published, the benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of benzothiazole have demonstrated a wide range of biological activities, suggesting potential avenues of investigation for this compound.
General Biological Activities of Benzothiazole Derivatives:
-
Anticancer Activity: Many benzothiazole derivatives have been investigated as potent anticancer agents. They can exert their effects through various mechanisms, including the inhibition of protein kinases and interference with cell signaling pathways crucial for cancer cell proliferation and survival.
-
Antimicrobial Activity: The benzothiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.
-
Other Therapeutic Areas: Benzothiazole derivatives have also been explored for their potential as anti-inflammatory, antiviral, and neuroprotective agents.
Given the prevalence of these activities within the benzothiazole class, this compound represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications.
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a target compound like this compound.
Caption: A generalized workflow for the synthesis and purification of a chemical compound.
General Workflow for Biological Screening
This diagram outlines a typical workflow for the initial biological evaluation of a novel chemical entity.
Caption: A standard workflow for the screening and development of biologically active compounds.
References
Reactivity of the Bromine Atom in 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one. This heterocyclic compound serves as a versatile synthetic intermediate in the development of novel therapeutic agents, primarily due to the strategic placement of the bromine atom on the electron-deficient thiazole ring. This document details the key chemical transformations involving this bromine atom, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. Experimental protocols for these reactions, quantitative data, and the biological significance of the resulting derivatives, particularly as inhibitors of key signaling pathways in cancer, are presented.
Introduction
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound, this compound, features a bromine atom at the 2-position of the thiazole ring, which is activated towards various chemical transformations. The presence of the non-aromatic cyclohexanone ring may modulate the reactivity of the benzothiazole core compared to its fully aromatic counterparts. This guide focuses on the chemical behavior of this bromine atom, providing a foundation for the synthesis of diverse compound libraries for drug discovery.
Synthesis of this compound
The primary synthetic route to this compound involves the diazotization of the corresponding 2-amino precursor followed by a Sandmeyer-type reaction with a bromide source.
Experimental Protocol: Synthesis from 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one
A common method for the synthesis of 2-Bromo-5,6-dihydro-4H-benzothiazol-7-one involves the reaction of 2-AMINO-5,6-DIHYDRO-1,3-BENZOTHIAZOL-7(4H)-ONE with tert.-butylnitrite and copper (II) bromide in acetonitrile under reflux conditions. This method has been reported to yield the desired product in high purity.
Reactivity of the C2-Bromine Atom
The bromine atom at the C2 position of the benzothiazole ring is susceptible to a variety of chemical reactions, making it a key handle for molecular elaboration. The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the C2 carbon, facilitating both nucleophilic substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA_r)
The C2-bromine can be displaced by a range of nucleophiles. The reactivity is enhanced by the electron-deficient nature of the benzothiazole ring system.
-
Amination: Reaction with primary and secondary amines, often in the presence of a base, yields 2-aminobenzothiazole derivatives. These derivatives are of significant interest in drug discovery for their anticancer properties.
-
Thiolation: Displacement by thiols provides 2-thioether substituted benzothiazoles.
-
Alkoxylation: Reaction with alkoxides can be used to introduce alkoxy groups at the C2 position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C2-bromo position of this compound is an excellent substrate for these transformations.
This reaction couples the benzothiazole core with boronic acids or their esters to form 2-aryl or 2-vinyl substituted derivatives. These products are widely explored as potential anticancer agents.
A mixture of this compound (1 equivalent), an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is heated under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS. The product is then isolated and purified using standard techniques like column chromatography.
This palladium-catalyzed reaction provides an alternative and often more efficient method for the synthesis of 2-aminobenzothiazole derivatives from a variety of primary and secondary amines.
The Sonogashira coupling enables the introduction of alkyne moieties at the C2 position by reacting with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.
The Heck reaction allows for the formation of carbon-carbon bonds by coupling with alkenes, leading to 2-alkenylbenzothiazole derivatives.
Quantitative Data
While specific quantitative data for the reactivity of this compound is not extensively available in the public domain, the following table summarizes typical yields for analogous reactions on related 2-bromobenzothiazole systems, which can serve as a predictive guide.
| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference Analogue |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 100 | 75-90 | 2-Bromobenzothiazole |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 110 | 80-95 | 2-Bromobenzothiazole |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | THF | 65 | 70-85 | 2-Bromobenzothiazole |
| Nucleophilic Substitution | Morpholine | K₂CO₃ | DMF | 120 | 60-80 | 2-Chlorobenzothiazole |
Biological Significance and Signaling Pathways
Derivatives of this compound, particularly the 2-amino and 2-aryl substituted analogues, have shown significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.
PI3K/Akt/mTOR Pathway Inhibition
Many 2-aminobenzothiazole derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[1] This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-substituted benzothiazole derivatives.
VEGFR-2 Inhibition
Several 2-aminobenzothiazole derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels).[2][3][4] By inhibiting VEGFR-2, these compounds can suppress tumor growth by cutting off its blood supply.
Caption: Inhibition of VEGFR-2 signaling and angiogenesis by 2-substituted benzothiazole derivatives.
Conclusion
The bromine atom in this compound is a highly versatile functional group that enables a wide array of chemical transformations. Its reactivity towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it a valuable precursor for the synthesis of diverse libraries of benzothiazole derivatives. The demonstrated potential of these derivatives as inhibitors of critical cancer-related signaling pathways underscores the importance of this chemical scaffold in modern drug discovery and development. Further exploration of the reactivity of this specific molecule will undoubtedly lead to the discovery of novel therapeutic agents.
Experimental Workflows
Caption: General experimental workflow for the functionalization of this compound.
References
- 1. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Potential Biological Activity of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one: A Technical Guide
Disclaimer: This document summarizes the potential biological activities of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one based on research conducted on structurally related benzothiazole derivatives. No direct experimental data for this specific compound was found in the reviewed literature. The information presented herein is intended for research and drug development professionals and should be interpreted as predictive.
Introduction
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities.[1] The fused ring system of benzothiazole provides a versatile scaffold for medicinal chemists, leading to the development of compounds with potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2][3][4] This technical guide explores the extrapolated potential biological activities of this compound, drawing upon the established pharmacological profiles of analogous benzothiazole-containing molecules.
Potential Anticancer Activity
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[5] The proposed mechanisms often involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][6]
In Vitro Cytotoxicity Data of Related Benzothiazole Derivatives
The following table summarizes the cytotoxic effects of various benzothiazole derivatives against different human cancer cell lines, as reported in the literature.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| 2-substituted benzothiazole | PANC-1 (Pancreatic) | 27 - 35 | [6][7][8] |
| 2-substituted benzothiazole | HepG2 (Hepatocellular) | 29.63 - 59.17 | [2][9] |
| Benzothiazole-benzylidene hybrids | H1299 (Lung), HepG2 (Liver), MCF7 (Breast) | Promising Activity | [5] |
| 2-Arylbenzothiazole | MCF-7wt (Breast) | Nanomolar concentrations | [5] |
Proposed Signaling Pathway: NF-κB Inhibition
A key mechanism underlying the anticancer and anti-inflammatory effects of benzothiazole derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][9] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[10][11][12] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[13]
Potential Anti-inflammatory Activity
Chronic inflammation is implicated in the pathogenesis of numerous diseases. Benzothiazole derivatives have been reported to possess significant anti-inflammatory properties, often linked to the inhibition of pro-inflammatory enzymes and signaling pathways.[1][2][14]
In Vivo Anti-inflammatory Data of Related Benzothiazole Derivatives
The carrageenan-induced paw edema model in rats is a standard assay to evaluate acute anti-inflammatory activity.
| Compound Type | Animal Model | Inhibition of Edema (%) | Time Point | Reference |
| Benzothiazole derivatives | Carrageenan-induced rat paw edema | 64 - 80 | 1-3 hours | [1] |
Proposed Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[14] Some benzothiazole derivatives are believed to exert their anti-inflammatory effects through the inhibition of COX-2.[2][9][15]
References
- 1. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
The Medicinal Chemistry of Benzothiazole Derivatives: A Technical Guide
Introduction
Benzothiazole (BTA) is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[1][2] This scaffold is a cornerstone in medicinal chemistry, found in a variety of natural products and synthetic pharmaceutical agents.[1][3] The unique structural features of the benzothiazole nucleus, particularly its planarity and the presence of electron-rich nitrogen and sulfur atoms, allow it to interact with a wide range of biological targets.[4][5] Consequently, benzothiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and anticonvulsant properties.[3][6][7] The synthetic accessibility and the ease with which the core can be functionalized, especially at the C-2 and C-6 positions, make it a "privileged scaffold" for the development of novel therapeutic agents.[2][4] This guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of key benzothiazole derivatives, aimed at researchers and professionals in the field of drug development.
Anticancer Activity
Benzothiazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against numerous cancer cell lines through diverse mechanisms of action.[8][9][10] Key mechanisms include the inhibition of crucial enzymes like tyrosine kinases and topoisomerases, disruption of microtubule polymerization, and the induction of apoptosis.[11][12]
Mechanisms of Action
Many benzothiazole-based compounds exert their anticancer effects by targeting specific signaling pathways critical for tumor growth and survival. For instance, they have been shown to inhibit receptor tyrosine kinases such as EGFR and VEGFR, as well as downstream pathways like PI3K/AKT and Ras/Raf/MEK/ERK, which are often dysregulated in cancer.[4] The inhibition of topoisomerase enzymes, which are vital for DNA replication and repair, is another common mechanism.[11]
Quantitative Data: Anticancer Activity
The cytotoxic potential of various benzothiazole derivatives has been quantified against several human cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected compounds.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isoxazole Pyrimidine BTA | Pyridine containing derivative 34 | Colo205 (Colon) | 5.04 | [7] |
| U937 (Lymphoma) | 13.9 | [7] | ||
| MCF-7 (Breast) | 30.67 | [7] | ||
| A549 (Lung) | 30.45 | [7] | ||
| Naphthalimide BTA | Derivative 66 | HT-29 (Colon) | 3.72 ± 0.3 | [7] |
| A549 (Lung) | 4.074 ± 0.3 | [7] | ||
| MCF-7 (Breast) | 7.91 ± 0.4 | [7] | ||
| Naphthalimide BTA | Derivative 67 | HT-29 (Colon) | 3.47 ± 0.2 | [7] |
| A549 (Lung) | 3.89 ± 0.3 | [7] | ||
| MCF-7 (Breast) | 5.08 ± 0.3 | [7] | ||
| 2-amino-BTA | B7: 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | A431 (Skin) | 1, 2, 4 (conc.) | [13] |
| A549 (Lung) | 1, 2, 4 (conc.) | [13] | ||
| H1299 (Lung) | 1, 2, 4 (conc.)* | [13] |
Note: For compound B7, the reference states significant inhibition of proliferation at concentrations of 1, 2, and 4 µM, rather than a specific IC₅₀ value.[13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the benzothiazole test compounds. A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug, e.g., Etoposide) are included.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the negative control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and benzothiazole derivatives have shown significant potential in this area.[14] They are effective against a wide range of Gram-positive and Gram-negative bacteria as well as various fungal strains.[3][14]
Mechanisms of Action
The antibacterial action of benzothiazoles often involves the inhibition of essential bacterial enzymes that are absent in eukaryotes, making them selective targets. Key inhibited enzymes include DNA gyrase (a type II topoisomerase crucial for bacterial DNA replication), dihydroorotase, and various enzymes in the folate biosynthesis pathway like dihydropteroate synthase.[15]
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary metric for quantifying antimicrobial activity. It represents the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Isatin-BTA Conjugate | Compound 41c | E. coli | 3.1 | [15] |
| P. aeruginosa | 6.2 | [15] | ||
| B. cereus | 12.5 | [15] | ||
| S. aureus | 12.5 | [15] | ||
| Amino-BTA Schiff Base | Compound 46a | E. coli | 15.62 | [15] |
| P. aeruginosa | 15.62 | [15] | ||
| Amino-BTA Schiff Base | Compound 46b | E. coli | 15.62 | [15] |
| P. aeruginosa | 15.62 | [15] | ||
| General BTA Derivative | Compound 133 | S. aureus | 78.125 | [15] |
| E. coli | 78.125 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method used to determine the MIC of an antimicrobial agent.
-
Compound Preparation: A series of twofold dilutions of the benzothiazole test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the target microorganism is prepared from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial or fungal suspension. Control wells are included: a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Neuroprotective Activity
Benzothiazole derivatives are being actively investigated for their potential in treating neurodegenerative diseases like Alzheimer's (AD) and Parkinson's disease.[16][17] The clinically approved drug Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), used to treat amyotrophic lateral sclerosis (ALS), highlights the therapeutic potential of this scaffold in neurology.[4][18]
Mechanisms of Action
The neuroprotective effects of benzothiazoles are multifactorial. In the context of Alzheimer's disease, they have been designed as multi-target-directed ligands (MTDLs) that can:
-
Inhibit Acetylcholinesterase (AChE): Preventing the breakdown of the neurotransmitter acetylcholine.[18]
-
Inhibit Monoamine Oxidase B (MAO-B): Reducing oxidative stress in the brain.[18]
-
Modulate Catalase Activity: Enhancing the activity of this key antioxidant enzyme to protect neurons from ROS-mediated damage.[19]
-
Inhibit β-amyloid (Aβ) Aggregation: Preventing the formation of toxic plaques, a hallmark of AD.[17][20]
Quantitative Data: Neuroprotective Activity
The inhibitory potential of benzothiazole derivatives against enzymes relevant to Alzheimer's disease is summarized below.
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| 4f | AChE | 23.4 ± 1.1 | [20] |
| MAO-B | 40.3 ± 1.7 | [20] | |
| 4g | AChE | 36.7 ± 1.4 | [20] |
| 4m | AChE | 27.8 ± 1.0 | [20] |
| Donepezil (Standard) | AChE | 20.1 ± 1.4 | [20] |
| 3s | AChE | 6700 | [18] |
| BuChE | 2350 | [18] | |
| MAO-B | 1600 | [18] |
Note: For compound 3s, the Ki value for H₃R was 0.036 µM (36 nM).[18]
Synthesis of Benzothiazole Derivatives
The benzothiazole core is typically synthesized via cyclization reactions. The most common method involves the condensation of a 2-aminothiophenol with various electrophilic reagents.[4][21] Modern approaches focus on green chemistry principles, utilizing microwave assistance or solvent-free conditions to improve efficiency and reduce environmental impact.[22][23]
General Synthetic Workflow
A prevalent synthetic route is the reaction between 2-aminothiophenols and aldehydes, carboxylic acids, or their derivatives. This reaction, often catalyzed by an oxidizing agent or acid, directly yields the 2-substituted benzothiazole ring.
Experimental Protocol: Synthesis of 2-Arylbenzothiazoles
This protocol describes a common method for synthesizing 2-arylbenzothiazoles from 2-aminothiophenol and a benzaldehyde derivative.
-
Reactant Mixture: In a round-bottom flask, equimolar amounts of 2-aminothiophenol and the desired substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol or DMF.
-
Catalyst/Oxidant Addition: A catalyst or oxidizing agent is added to the mixture. Various systems can be used, such as sodium hydrosulfite (Na₂S₂O₄), molecular iodine (I₂), or simply exposure to air, which can facilitate the oxidative cyclization.[22]
-
Reaction: The reaction mixture is heated to reflux for several hours (typically 2-8 hours). The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then poured into ice-cold water, causing the product to precipitate.
-
Purification: The crude solid product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-arylbenzothiazole derivative.
-
Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Elemental Analysis.
Structure-Activity Relationships (SAR)
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[2][11] Extensive research has established several key SAR trends.
-
C-2 Position: This is the most common site for substitution. The introduction of aryl groups, heterocyclic rings, or long alkyl chains at this position is crucial for many biological activities. For anticancer agents, substituted phenyl rings are often beneficial.[22] For antimicrobial agents, linking other heterocyclic moieties like triazoles or pyrimidines can enhance potency.[3]
-
C-6 Position: Substitution at the C-6 position is also critical. Electron-withdrawing groups like nitro (-NO₂) or halogen (-Cl, -F) groups, or electron-donating groups like methoxy (-OCH₃) can significantly modulate activity. For instance, a trifluoromethoxy group at C-6 is a key feature of the neuroprotective drug Riluzole.[17] Halogen substituents have been linked to anticonvulsant properties.[22]
-
Hydrophobicity: The presence of hydrophobic moieties, such as substituted phenyl rings, is often conducive to cytotoxic activity against cancer cell lines.[22]
Conclusion and Future Perspectives
The benzothiazole scaffold remains a highly versatile and valuable core in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, with several compounds advancing into clinical use. The ease of synthesis and the potential for diverse functionalization allow for the fine-tuning of activity against specific biological targets. Future research will likely focus on the development of multi-target-directed ligands, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders.[18] Furthermore, the application of green chemistry principles in the synthesis of novel derivatives will be crucial for sustainable drug development.[23] The continued exploration of the vast chemical space around the benzothiazole nucleus promises to yield new and improved therapeutic agents to address unmet medical needs.
References
- 1. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review | Scilit [scilit.com]
- 2. benthamscience.com [benthamscience.com]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. libra.article2submit.com [libra.article2submit.com]
- 18. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. pharmacyjournal.in [pharmacyjournal.in]
- 23. eurekaselect.com [eurekaselect.com]
The Enduring Legacy of Benzothiazole: A Technical Guide to its Discovery, History, and Novel Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of novel benzothiazole compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows.
A Journey Through Time: Discovery and Historical Perspective
The history of benzothiazole chemistry dates back to the late 19th century. However, it was in the mid-20th century that the significant pharmacological potential of benzothiazole derivatives began to be unveiled. This discovery sparked extensive research, leading to the development of a vast array of derivatives with diverse therapeutic applications. Today, benzothiazole-based compounds are integral components of several clinically approved drugs and continue to be a focal point of research for novel therapeutic agents.
The Architecture of a Privileged Scaffold: Synthesis of Benzothiazole Derivatives
The synthesis of the benzothiazole core is a well-established area of organic chemistry, with the most prevalent method being the condensation of 2-aminobenzenethiol with various electrophiles such as carboxylic acids, aldehydes, or acid chlorides.[1][2] Numerous modifications and novel synthetic strategies have been developed to improve yields, introduce diverse substitutions, and adhere to the principles of green chemistry.[3]
General Experimental Protocol for the Synthesis of 2-Substituted Benzothiazoles
A common and straightforward method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a carboxylic acid.[3]
Materials:
-
o-Aminothiophenol
-
Substituted carboxylic acid
-
Solvent (optional, e.g., ethanol, DMF)
-
Catalyst (optional, e.g., acid or base)
Procedure:
-
A mixture of o-aminothiophenol (1 equivalent) and the desired carboxylic acid (1 equivalent) is prepared.
-
The reaction can be carried out under solvent-free conditions by heating the mixture, or in a suitable solvent with or without a catalyst.[3]
-
The reaction mixture is heated, typically at reflux, for a specified period (e.g., 30 minutes to several hours), and the progress is monitored by thin-layer chromatography (TLC).[3][4]
-
Upon completion, the reaction mixture is cooled, and the product is isolated.
-
Purification of the crude product is achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
The structure of the synthesized benzothiazole derivative is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[3]
Therapeutic Horizons: Diverse Pharmacological Activities of Novel Benzothiazole Compounds
The structural versatility of the benzothiazole nucleus allows for its interaction with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[5] Novel benzothiazole derivatives have shown significant promise in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.
Anticancer Activity
A significant area of research has focused on the development of benzothiazole derivatives as potent anticancer agents.[6][7] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.[8][9]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| PB11 | U87 (Glioblastoma) | < 0.05 | [8] |
| HeLa (Cervical Cancer) | < 0.05 | [8] | |
| Compound 7 | Ehrlich Ascites Carcinoma | 0.04255 (µg/ml) | [10] |
| Compound 3a | Ehrlich Ascites Carcinoma | 0.05015 (µg/ml) | [10] |
| Compound 3b | Ehrlich Ascites Carcinoma | 0.05045 (µg/ml) | [10] |
| Compound 29 | SKRB-3 (Breast Cancer) | 0.0012 | [7] |
| SW620 (Colon Cancer) | 0.0043 | [7] | |
| A549 (Lung Cancer) | 0.044 | [7] | |
| HepG2 (Liver Cancer) | 0.048 | [7] | |
| Compound 34 | Colo205 (Colon Cancer) | 5.04 | [7] |
| U937 (Lymphoma) | 13.9 | [7] | |
| Compound 66 | HT-29 (Colon Cancer) | 3.72 | [7] |
| A549 (Lung Cancer) | 4.074 | [7] | |
| MCF-7 (Breast Cancer) | 7.91 | [7] | |
| Compound 67 | HT-29 (Colon Cancer) | 3.47 | [7] |
| A549 (Lung Cancer) | 3.89 | [7] | |
| MCF-7 (Breast Cancer) | 5.08 | [7] | |
| Compound 11 | Multiple Cancer Cell Lines | - | [11][12] |
| L1 | Liver Cancer Cells | Selective Inhibition | [13] |
| L1Pt | Liver Cancer Cells | Selective Inhibition | [13] |
| 4a (Benzothiazole) | PANC-1 (Pancreatic Cancer) | - | [4] |
| 4b (Benzothiazole) | PANC-1 (Pancreatic Cancer) | - | [4] |
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Benzothiazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[14]
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 2j | E. coli | 230 | [15] |
| S. typhimurium | 470 | [15] | |
| Compound 2d | B. cereus | 230 | [15] |
| Compound 3 | S. aureus | 50-200 | [14] |
| B. subtilis | 25-200 | [14] | |
| E. coli | 25-100 | [14] | |
| C. albicans | 25 | [14] | |
| Compound 4 | S. aureus | 50-200 | [14] |
| B. subtilis | 25-200 | [14] | |
| E. coli | 25-100 | [14] | |
| Compound 6 | C. albicans | 125 | [10] |
| Compound 16c | S. aureus | 0.025 (mM) | [16] |
| Compound 13 | Various Bacteria | 50-75 | [17] |
| Compound 14 | Various Bacteria | 50-75 | [17] |
| Compound 6 | E. coli | < 44 | [18] |
| C. albicans | < 210 | [18] |
Neuroprotective and Enzyme Inhibitory Activity
Benzothiazole derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[19][20] Their mechanism of action often involves the inhibition of key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[21][22][23][24]
| Compound ID | Target Enzyme | IC50 (nM) | Ki (µM) | Reference |
| Compound 3e | hMAO-B | 60 | 0.061 | [21][25] |
| Compound 3h | hMAO-B | 75 | - | [21] |
| Compound 112f | MAO-B | 23.4 - 1.1 | - | [5] |
| AChE | 40.3 - 1.7 | - | [5] | |
| Compound 4f | AChE | 23.4 | - | [22][23][24] |
| MAO-B | 40.3 | - | [22][23][24] | |
| Compound 4a | AChE | 56.3 | - | [23] |
| MAO-B | 67.4 | - | [23] | |
| Compound 4m | AChE | 27.8 | - | [23] |
| 112b | Histamine H3 Receptor | - | 0.012 (lM) | [26] |
Unraveling the Mechanisms: Signaling Pathways and Workflows
Understanding the mechanism of action of novel compounds is crucial for their development as therapeutic agents. Benzothiazole derivatives have been shown to modulate various signaling pathways. For instance, the anticancer activity of some derivatives is attributed to their ability to suppress the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.[8][9]
Caption: Simplified PI3K/AKT Signaling Pathway and the inhibitory action of certain benzothiazole derivatives.
The general workflow for the discovery and evaluation of novel benzothiazole compounds typically involves a multi-step process, from initial synthesis to biological screening and mechanism of action studies.
Caption: A generalized workflow for the synthesis and biological evaluation of novel benzothiazole compounds.
Conclusion and Future Directions
The benzothiazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its rich chemical diversity and broad range of biological activities have led to the development of numerous compounds with significant potential in treating a multitude of diseases. Future research in this field will likely focus on the design and synthesis of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the exploration of their therapeutic potential in combination therapies. The enduring legacy of benzothiazole in medicinal chemistry is a testament to its remarkable adaptability and promises a bright future for the development of next-generation therapeutics.
References
- 1. Benzothiazole synthesis [organic-chemistry.org]
- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcps.org [ijcps.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review Reports - The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines | MDPI [mdpi.com]
- 10. Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 16. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 23. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the preparation of the key intermediate, 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one, from 1,3-cyclohexanedione. This intermediate is then converted to the final product via a Sandmeyer-type bromination. This protocol includes detailed experimental procedures, characterization data, and a summary of quantitative data.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that are prevalent in a wide range of biologically active molecules. They have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The target molecule, this compound, serves as a valuable building block for the synthesis of more complex molecules due to the presence of a reactive bromine atom, which can be utilized for further functionalization through cross-coupling reactions.
Synthesis Pathway Overview
The synthesis of this compound is achieved in two sequential steps:
-
Synthesis of 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one (Intermediate 1): This step involves the reaction of 1,3-cyclohexanedione with bromine and thiourea. This reaction proceeds via an initial bromination of the dione followed by a cyclization reaction with thiourea.
-
Synthesis of this compound (Final Product): The amino group of Intermediate 1 is converted to a bromo group using a Sandmeyer-type reaction with tert-butyl nitrite and copper(II) bromide.
Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one | 17583-10-7 | C₇H₈N₂OS | 168.22 | - |
| This compound | 1201633-72-8 | C₇H₆BrNOS | 232.10 | 97%[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one (Intermediate 1)
Materials:
-
1,3-Cyclohexanedione
-
Bromine
-
Thiourea
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a fume hood, dissolve 1,3-cyclohexanedione in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of 1,3-cyclohexanedione. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Add thiourea to the reaction mixture.
-
Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one.
-
Dry the product under vacuum.
Characterization of Intermediate 1:
-
Appearance: Yellow solid.
-
¹H NMR (DMSO-d₆): Spectra should be consistent with the structure.
-
¹³C NMR (DMSO-d₆): Spectra should be consistent with the structure.
-
Mass Spectrometry (ESI+): m/z for C₇H₈N₂OS [M+H]⁺.
Protocol 2: Synthesis of this compound (Final Product)
Materials:
-
2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one (Intermediate 1)
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one (1.0 eq) in anhydrous acetonitrile, add copper(II) bromide (1.2 eq).
-
Heat the mixture to reflux.
-
To the refluxing mixture, add tert-butyl nitrite (1.2 eq) dropwise over a period of 15-20 minutes.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.[1]
Characterization of this compound:
-
Appearance: To be determined.
-
¹H NMR (CDCl₃): Spectra should be consistent with the structure.
-
¹³C NMR (CDCl₃): Spectra should be consistent with the structure.
-
Mass Spectrometry (ESI+): m/z for C₇H₆BrNOS [M+H]⁺.
-
IR (KBr): Characteristic peaks for the carbonyl group and the thiazole ring should be observed.
Experimental Workflow Diagram
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2][3] This application note provides a detailed protocol for the Suzuki coupling of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one with various arylboronic acids. The resulting 2-aryl-5,6-dihydrobenzo[d]thiazol-7(4H)-one scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with benzothiazole derivatives, including their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6][7]
General Reaction Scheme
The Suzuki coupling reaction facilitates the synthesis of 2-aryl-5,6-dihydrobenzo[d]thiazol-7(4H)-ones from this compound and an appropriate arylboronic acid, catalyzed by a palladium complex in the presence of a base.
Reaction:
Figure 1: General scheme for the Suzuki coupling of this compound.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki coupling of various bromo-heterocycles, which can serve as a starting point for the optimization of reactions with this compound.[1][8][9][10]
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 90 | 8 | ~92[1] |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (3) | PCy₃ (6) | Cs₂CO₃ | DMF | 110 | 6 | ~78[1] |
| 4 | Naphthylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 80 | 4 | ~90[11] |
Note: Yields are based on analogous reactions with similar substrates and will likely require optimization for this compound.[8]
Experimental Protocols
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol provides a widely applicable method for the coupling of aryl bromides.[12]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene and Water (4:1 mixture, 10 mL)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[8]
-
Add the degassed toluene/water solvent mixture via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.[12]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.[13]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Microwave vial
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 120 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
After cooling, work up and purify the product as described in Protocol 1.
Visualizations
Experimental Workflow
A step-by-step workflow for the Suzuki coupling reaction.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The benzothiazole core is a "privileged scaffold" in medicinal chemistry.[4][14] Derivatives of 2-arylbenzothiazoles have demonstrated a wide range of pharmacological activities. For instance, certain substituted 2-arylbenzothiazoles show potent and selective antitumor activity.[4][13] Additionally, this class of compounds has been investigated for the diagnosis of Alzheimer's disease.[4] The functionalization of the benzothiazole ring system through methods like the Suzuki coupling is crucial for developing new drug candidates with improved efficacy and selectivity.[9] The products of the described reaction, 2-aryl-5,6-dihydrobenzo[d]thiazol-7(4H)-ones, are valuable intermediates for creating libraries of novel compounds for biological screening against various targets, including bacterial and fungal pathogens.[6][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Arylbenzothiazole as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 14. 2-Arylbenzothiazole as a privileged scaffold in drug discovery. | Semantic Scholar [semanticscholar.org]
- 15. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one for Biological Screening
Abstract: This document provides detailed application notes and experimental protocols for the derivatization of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one, a versatile scaffold for the synthesis of novel heterocyclic compounds with potential biological activity. The protocols focus on palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are robust methods for introducing molecular diversity. Furthermore, a general workflow for the biological screening of the synthesized derivatives is outlined, providing a roadmap for the identification of lead compounds for drug discovery.
Introduction
Heterocyclic compounds containing the benzothiazole moiety are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The target molecule, this compound, represents a key building block for the generation of diverse chemical libraries. The presence of a bromine atom at the 2-position of the thiazole ring allows for facile functionalization through various cross-coupling reactions. This document details protocols for the derivatization of this scaffold and subsequent biological evaluation.
The synthesis of the starting material, this compound, can be achieved from 2-amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one using tert-butylnitrite and copper(II) bromide in acetonitrile.[3]
Derivatization Protocols
The following protocols are generalized starting points for the derivatization of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary to achieve optimal yields for specific substrates.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] This reaction is ideal for introducing a variety of aryl and heteroaryl substituents at the 2-position of the thiazole ring.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.[6]
Table 1: Representative Conditions and Yields for Suzuki Coupling of Bromo-thiazoles
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane | 90 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | DMF | 110 | 18 | 78 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 88 |
Note: The data in this table is representative and based on Suzuki couplings of structurally similar bromo-thiazole compounds.[4][6] Optimization may be required for this compound.
References
Application Notes and Protocols: 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one as a versatile building block for the synthesis of novel bioactive molecules. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of compounds with diverse therapeutic applications, including anticancer and antimicrobial agents.[1][2] The bromine atom at the 2-position of this building block serves as a key synthetic handle for introducing molecular diversity, primarily through cross-coupling reactions, enabling the exploration of chemical space to develop potent and selective drug candidates.
Overview of Applications
The 4,5,6,7-tetrahydrobenzo[d]thiazole core is a key pharmacophore in the development of kinase inhibitors. Derivatives of this scaffold have shown potent inhibitory activity against crucial cellular kinases such as Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3 beta (GSK3β), both of which are implicated in cancer cell proliferation and survival.[1] Furthermore, compounds derived from this heterocyclic system have demonstrated promising antimicrobial properties.[1]
Key Therapeutic Areas:
-
Oncology: Development of inhibitors for protein kinases like CK2 and GSK3β that are involved in tumorigenesis.
-
Infectious Diseases: Synthesis of novel antibacterial agents.
Data Presentation
Kinase Inhibitory Activity of Tetrahydrobenzo[d]thiazole Derivatives
The following table summarizes the in vitro inhibitory activity of synthesized 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives against CK2 and GSK3β. This data is representative of the potential of compounds derived from the this compound scaffold.
| Compound ID | Modification on Core | Target Kinase | IC50 (µM) |
| 1g | Phenylurea derivative with meta-carboxyl group | CK2 | 1.9 |
| GSK3β | 0.67 | ||
| 2g | Phenylurea derivative with para-carboxyl group | CK2 | < 3 |
| GSK3β | < 3 | ||
| 1d | Phenylurea derivative with para-chloro group | CK2 | < 8 |
| GSK3β | < 8 | ||
| 1h | Phenylurea derivative with meta-chloro group | CK2 | < 8 |
| GSK3β | < 8 |
Data adapted from studies on structurally related 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives.
Antimicrobial Activity of Tetrahydrobenzo[d]thiazole Derivatives
Derivatives of the 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole core have exhibited potent antibacterial activity.
| Bacterial Strain | Type | MIC Range (µg/mL) |
| Micrococcus luteus | Gram-positive | 1.95 - 15.62 |
| Bacillus spp. | Gram-positive | 1.95 - 15.62 |
Data represents the range of Minimum Inhibitory Concentrations (MIC) observed for various derivatives.[1]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title building block from its amino precursor.
Reaction Scheme:
2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one → this compound
Materials:
-
2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one
-
tert-Butylnitrite
-
Copper (II) bromide
-
Acetonitrile (anhydrous)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one in anhydrous acetonitrile, add copper (II) bromide.
-
Add tert-butylnitrite dropwise to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield: 97%
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the derivatization of this compound with various aryl or heteroaryl boronic acids.
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine this compound, the aryl/heteroaryl boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent and the palladium catalyst to the flask under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method to evaluate the inhibitory activity of synthesized compounds against protein kinases like CK2 and GSK3β.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant human kinase (CK2 or GSK3β)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a microplate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Add the diluted inhibitor compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways involving CK2 and GSK3β, which are potential targets for derivatives of this compound.
Experimental Workflow
The following diagram outlines the general workflow from the starting building block to the biological evaluation of its derivatives.
References
Application Notes and Protocols for N-Alkylation of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of benzothiazole derivatives, a critical reaction in the synthesis of various pharmacologically active compounds. The protocols outlined below are based on established laboratory methods, offering guidance on reagents, reaction conditions, and product characterization.
Introduction
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. The nitrogen atom in the benzothiazole ring system is a key site for functionalization, and N-alkylation is a fundamental strategy to modify the molecule's steric and electronic properties. This modification can significantly influence the biological activity, making N-alkylated benzothiazoles valuable targets in drug discovery and development.
General Considerations for N-Alkylation
The regioselectivity of N-alkylation on substituted 2-aminobenzothiazoles can be directed towards either the exocyclic amino group or the endocyclic thiazole nitrogen.[1] The choice of catalyst, base, solvent, and the nature of the alkylating agent are crucial factors in controlling the reaction outcome.[2] For instance, palladium-catalyzed Buchwald-Hartwig conditions often favor alkylation of the exocyclic amino group, while copper-catalyzed Ullmann conditions tend to promote alkylation of the endocyclic nitrogen.[1]
Experimental Protocols
Protocol 1: N-Alkylation of Substituted 2-Aminobenzothiazoles at Room Temperature
This protocol describes the selective liquid-phase N-alkylation of substituted 2-aminobenzothiazoles using 1,4-bis(bromomethyl)benzene as the alkylating agent and a mixed oxide catalyst.[3][4][5]
Materials:
-
Substituted 2-aminobenzothiazole (10 mmol)
-
1,4-bis(bromomethyl)benzene (10 mmol)
-
Acetonitrile (10 mL)
-
Al2O3–OK catalyst (20 wt% of the amine)[3]
-
Diethyl ether
-
10% Sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a reaction vessel, add the substituted 2-aminobenzothiazole, 1,4-bis(bromomethyl)benzene, acetonitrile, and the Al2O3–OK catalyst.[3]
-
Stir the reaction mixture at room temperature (30°C) for 1–7 hours.[3][4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[3]
-
Upon completion, filter the reaction mixture and wash the solid residue with diethyl ether (3 x 10 mL).[3][6]
-
Combine the filtrates and wash with 10% NaHCO3 solution (10 mL) followed by water (2 x 10 mL).[3]
-
Dry the organic layer over anhydrous Na2SO4.[3]
-
Evaporate the solvent under reduced pressure to obtain the N-alkylated product.[3]
-
Characterize the final product using 1H NMR, IR, and MS techniques.[3]
Protocol 2: Endocyclic N-Alkylation with α-Iodo Methyl Ketones
This method focuses on the N-alkylation of the endocyclic nitrogen atom of 2-amino-1,3-benzothiazole using α-iodo ketones, which can be followed by an intramolecular cyclization.[7]
Materials:
-
2-Amino-1,3-benzothiazole
-
Aliphatic, aromatic, or heteroaromatic α-iodoketone
-
Solvent (e.g., ethanol for subsequent cyclization)
Procedure:
-
React 2-amino-1,3-benzothiazole with the appropriate α-iodoketone. The reaction often proceeds without the need for a base or catalyst.[7]
-
Reactions with α-chloro or bromo ketones may require heating to proceed at a reasonable rate.[7]
-
For subsequent intramolecular dehydrative cyclization, the intermediate aminothiazolium salt can be heated in a solvent like ethanol.[7]
-
The resulting linear or cyclized benzothiazolium salts can be isolated and characterized by NMR and UV spectroscopy.[7]
Protocol 3: Reductive Amination for N-Alkylation
This protocol utilizes a reductive amination approach to synthesize N-alkylated 2-aminobenzothiazoles.[8]
Materials:
-
An appropriate alcohol
-
(Diacetoxyiodo)benzene (C6H5I(O2CCH3)2)
-
TEMPO (catalyst, 10%)
-
Dry dichloromethane (CH2Cl2)
-
2-Aminobenzothiazole derivative
-
Anhydrous methanol (MeOH)
-
Anhydrous sodium sulfate (Na2SO4)
-
Sodium borohydride (NaBH4)
Procedure:
-
Oxidation of the Alcohol: Oxidize the starting alcohol to the corresponding aldehyde using (diacetoxyiodo)benzene and a catalytic amount of TEMPO in dry CH2Cl2.[8]
-
Imine Formation: In a separate flask, dissolve the 2-aminobenzothiazole derivative in absolute methanol. Add anhydrous Na2SO4 and the aldehyde from the previous step. Stir to form the imine intermediate.[8]
-
Reduction: Add sodium borohydride (NaBH4) to the reaction mixture to reduce the imine to the N-alkylated product.[8]
-
Alternatively, the N-alkylation can be achieved in a one-pot reaction by mixing the 2-aminobenzothiazole, the alcohol, and NaBH4 in absolute methanol and heating at 80°C.[8]
-
Purify the product using appropriate chromatographic techniques.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of benzothiazole derivatives.
| Entry | Benzothiazole Derivative | Alkylating Agent | Catalyst/Reagent | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminobenzothiazole | 1,4-bis(bromomethyl)benzene | Al2O3–OK | Acetonitrile | RT | 1-7 | - | [3][4] |
| 2 | 2-Amino-1,3-benzothiazole | Iodoacetone | - | - | - | - | 73 | [7] |
| 3 | 2-Mercaptobenzothiazole | Perfluoroalkyl iodide / MeOTf | NaH / - | DMF / CH2Cl2 | RT | 16 / 48 | Good | [9] |
| 4 | 2-Aminobenzothiazole | Various alcohols | NaBH4 | Absolute MeOH | 80°C | - | - | [8] |
Yields are as reported in the cited literature and may vary based on specific substrates and reaction scale.
Visualization of Experimental Workflow and Reaction
The following diagrams illustrate a generalized workflow for the N-alkylation of benzothiazole derivatives and a representative reaction scheme.
Caption: Generalized workflow for the N-alkylation of benzothiazole derivatives.
Caption: General reaction scheme for N-alkylation of a benzothiazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Efficacy of Novel Benzothiazole Compounds
Introduction Benzothiazole is a privileged heterocyclic scaffold known for its wide spectrum of biological activities, making it a focal point in medicinal chemistry.[1][2] Derivatives of benzothiazole have demonstrated significant potential as antibacterial and antifungal agents, addressing the urgent global need for new antimicrobial drugs to combat rising resistance.[1][3][4] These compounds exert their effects by targeting various essential microbial pathways, including inhibiting enzymes like DNA gyrase and dihydroorotase in bacteria and sterol 14-demethylase (CYP51) in fungi.[3][5][6] This document provides detailed application notes and standardized protocols for the preliminary screening and quantitative evaluation of novel benzothiazole derivatives against a panel of pathogenic bacteria and fungi.
Principle of Assays The evaluation of antimicrobial efficacy is typically a two-step process:
-
Initial Screening: Qualitative or semi-quantitative assays like the Agar Disk Diffusion test are employed to rapidly screen compounds for any antimicrobial activity.[7][8] This method identifies promising candidates based on their ability to inhibit microbial growth, visualized as a "zone of inhibition" around a disk impregnated with the test compound.[9]
-
Quantitative Analysis: For compounds showing activity in the initial screen, quantitative methods such as the Broth Microdilution assay are used. This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[10][11] The MIC value is a critical parameter in drug development for comparing the potency of different compounds.
Part 1: Antibacterial Susceptibility Testing
Protocol 1.1: Agar Disk Diffusion (Kirby-Bauer) Method
This protocol outlines the procedure for the preliminary screening of novel benzothiazole compounds for antibacterial activity.[12]
Materials:
-
Novel benzothiazole compounds
-
Sterile paper disks (6 mm diameter)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29737, Escherichia coli ATCC 25922)
-
Mueller-Hinton Agar (MHA) plates
-
Tryptic Soy Broth (TSB)
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (Solvent, e.g., DMSO)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: a. Aseptically pick 3-5 well-isolated colonies of the test bacterium and inoculate them into a tube of TSB. b. Incubate the broth at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: a. Dip a sterile swab into the standardized bacterial suspension, ensuring to rotate it against the side of the tube to remove excess liquid. b. Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure uniform growth. c. Allow the plate to dry for 5-10 minutes.
-
Disk Application: a. Prepare stock solutions of the benzothiazole compounds in a suitable solvent (e.g., DMSO). b. Aseptically apply a known amount (e.g., 10 µL of a 1 mg/mL solution) of each test compound onto a sterile paper disk. c. Place the impregnated disks, along with positive and negative control disks, onto the inoculated MHA plate. Ensure disks are spaced far enough apart to prevent overlapping zones.
-
Incubation: a. Invert the plates and incubate at 37°C for 18-24 hours.
-
Data Collection: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the disk diameter.
Protocol 1.2: Broth Microdilution for MIC Determination
This protocol determines the quantitative antibacterial efficacy (MIC) of the benzothiazole compounds.[11]
Materials:
-
Benzothiazole compounds
-
Bacterial strains (as above)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (as prepared in 1.1, then diluted in CAMHB)
-
Positive control (e.g., Ciprofloxacin)
-
Negative/Solvent control (e.g., DMSO)
-
Growth control (no compound)
-
Sterility control (no bacteria)
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the stock solution of the test compound (e.g., at 256 µg/mL) to the first well of a row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well. This creates a concentration gradient.
-
Inoculation: a. Prepare a diluted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. b. Add 100 µL of this bacterial suspension to each well containing the compound dilutions. c. The final volume in each well will be 200 µL.
-
Controls: a. Growth Control: Add 100 µL of CAMHB and 100 µL of the bacterial suspension. b. Sterility Control: Add 200 µL of uninoculated CAMHB. c. Solvent Control: Test the highest concentration of the solvent used to ensure it does not inhibit bacterial growth.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: a. Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[11]
Part 2: Antifungal Susceptibility Testing
Protocol 2.1: Antifungal Disk Diffusion Assay
This protocol is a preliminary screen for the antifungal activity of benzothiazole compounds.
Materials:
-
Novel benzothiazole compounds
-
Sterile paper disks (6 mm diameter)
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) plates
-
RPMI-1640 medium
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Positive control (e.g., Fluconazole)
-
Negative control (Solvent, e.g., DMSO)
-
Incubator (35°C for C. albicans, 28°C for A. niger)
Procedure:
-
Inoculum Preparation: a. For yeast (C. albicans), prepare a suspension in sterile saline and adjust to a 0.5 McFarland standard. b. For molds (A. niger), create a spore suspension by washing a mature culture with sterile saline containing 0.05% Tween 80. Adjust the spore concentration as needed.
-
Plate Inoculation: a. Using a sterile swab, evenly inoculate the surface of a PDA or SDA plate with the fungal suspension.
-
Disk Application & Incubation: a. Follow steps 1.1.3 for disk preparation and application. b. Incubate plates at the appropriate temperature for 24-48 hours (C. albicans) or 3-7 days (A. niger).[13]
-
Data Collection: a. Measure the diameter of the zone of inhibition in millimeters (mm).
Protocol 2.2: Antifungal Broth Microdilution for MIC Determination
This protocol determines the quantitative antifungal efficacy (MIC) following CLSI guidelines.
Materials:
-
Benzothiazole compounds
-
Fungal strains (as above)
-
RPMI-1640 medium (buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Standardized fungal inoculum
-
Positive control (e.g., Fluconazole, Amphotericin B)[14]
-
Negative/Solvent control
-
Growth and sterility controls
-
Incubator (as above)
Procedure:
-
Compound Dilution: a. Follow the serial dilution procedure as described in 1.2.1, using RPMI-1640 medium instead of CAMHB.
-
Inoculation: a. Prepare a fungal inoculum in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL for yeast or 0.4-5 x 10⁴ CFU/mL for molds. b. Add 100 µL of the fungal suspension to each well.
-
Controls: a. Set up controls as described in section 1.2.3.
-
Incubation: a. Cover the plate and incubate at the appropriate temperature for 24-48 hours (yeast) or as required for molds until sufficient growth is seen in the growth control well.
-
MIC Determination: a. The MIC is the lowest compound concentration that causes a significant reduction (typically ≥50% for azoles or complete inhibition for others) in growth compared to the growth control well.
Data Presentation: Sample Results
The following tables present hypothetical data for a series of novel benzothiazole compounds.
Table 1: Antibacterial Activity of Benzothiazole Derivatives
| Compound | S. aureus Zone of Inhibition (mm) | S. aureus MIC (µg/mL) | E. coli Zone of Inhibition (mm) | E. coli MIC (µg/mL) |
| BTZ-01 | 18 | 16 | 12 | 64 |
| BTZ-02 | 22 | 4 | 10 | 128 |
| BTZ-03 | 10 | 128 | 8 | >256 |
| BTZ-04 | 25 | 2 | 19 | 8 |
| Ciprofloxacin | 30 | 0.5 | 32 | 0.25 |
| DMSO | 6 | >256 | 6 | >256 |
Table 2: Antifungal Activity of Benzothiazole Derivatives
| Compound | C. albicans Zone of Inhibition (mm) | C. albicans MIC (µg/mL) | A. niger Zone of Inhibition (mm) | A. niger MIC (µg/mL) |
| BTZ-01 | 15 | 32 | 11 | 128 |
| BTZ-02 | 10 | 128 | 9 | >256 |
| BTZ-03 | 20 | 8 | 18 | 16 |
| BTZ-04 | 23 | 4 | 21 | 8 |
| Fluconazole | 28 | 1 | 25 | 4 |
| DMSO | 6 | >256 | 6 | >256 |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the experimental process and the logical relationship between the screening and quantitative assays.
Potential Signaling Pathway Inhibition
Benzothiazoles can inhibit key microbial enzymes. The diagram below illustrates the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 9. Disk diffusion assay: Significance and symbolism [wisdomlib.org]
- 10. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. asm.org [asm.org]
- 13. mdpi.com [mdpi.com]
- 14. jchr.org [jchr.org]
Application Notes and Protocols: Molecular Docking Studies of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzothiazole scaffold is a prominent heterocyclic framework in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The specific analog, 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one, serves as a key intermediate for the synthesis of various biologically active molecules. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (protein or enzyme)[3][4]. This allows for the rational design of novel, more potent inhibitors and helps to elucidate their mechanism of action at a molecular level.
These application notes provide a generalized framework and detailed protocols for conducting molecular docking studies on analogs of this compound. While specific docking results for this exact series of analogs are not detailed in the literature, the following protocols are based on established methodologies for similar thiazole derivatives[3][5][6].
Data Presentation: Predicted Binding Affinities
Molecular docking simulations yield quantitative data, such as binding energy (in kcal/mol) or docking scores, which estimate the binding affinity between a ligand and its target protein. Lower binding energy values typically indicate a more favorable and stable interaction. The following table presents a representative summary of docking results for a hypothetical series of analogs against a common cancer target, Epidermal Growth Factor Receptor (EGFR) kinase domain.
Table 1: Representative Docking Scores of Analogs Against EGFR (PDB ID: 1M17)
| Compound ID | Analog Structure (Modification on the core) | Docking Score (kcal/mol) | Predicted Hydrogen Bonds (Key Residues) | Key Hydrophobic Interactions (Residues) |
| STD-01 | Dasatinib (Standard) | -7.81 | Met793, Thr790 | Leu718, Val726, Ala743, Leu844 |
| ANA-01 | This compound | -6.2 | Thr790 | Val726, Leu844 |
| ANA-02 | R = 4-chlorophenyl | -7.5 | Asp855 | Leu718, Val726, Cys797 |
| ANA-03 | R = 4-methoxyphenyl | -7.1 | Met793 | Ala743, Leu788, Leu844 |
| ANA-04 | R = 4-pyridinyl | -6.8 | Met793, Asp855 | Val726, Ala743 |
| ANA-05 | R = 4-(dimethylamino)phenyl | -7.9 | Asp855, Thr790 | Leu718, Leu844, Cys797 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values observed for similar inhibitors[6]. "R" refers to substitutions made on the core thiazole structure.
Experimental Protocols
A standard molecular docking workflow involves four main stages: protein preparation, ligand preparation, grid generation, and the docking simulation itself, followed by analysis[5][7].
Protocol 1: Target Protein Preparation
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (RCSB PDB). For this example, we use EGFR kinase domain (PDB ID: 1M17).
-
Initial Cleaning: Open the PDB file in a molecular visualization tool such as UCSF Chimera or AutoDock Tools[8][9]. Remove all non-essential molecules, including water (HOH), co-crystallized ligands, and any co-factors or ions not essential for binding.
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Add Kollman charges to the protein atoms. This is a standard procedure to assign partial charges required by the docking algorithm[10].
-
Save the Prepared Protein: Save the cleaned, prepared protein structure in the PDBQT file format, which includes charge and atom type information necessary for AutoDock Vina[10].
Protocol 2: Ligand Preparation
-
Sketch and Convert: Draw the 2D structures of the this compound analogs using chemical drawing software like MarvinSketch or ChemDraw.
-
Generate 3D Conformation: Convert the 2D structures into 3D structures.
-
Energy Minimization: Perform energy minimization on the 3D ligand structures using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Define Torsion and Root: Define the rotatable bonds (torsions) within the ligand to allow for conformational flexibility during the docking process.
-
Save in PDBQT Format: Save the final prepared ligands in the PDBQT file format[7].
Protocol 3: Grid Generation and Docking Simulation
-
Identify the Binding Site: The binding site is typically identified based on the location of the co-crystallized ligand in the original PDB file or through literature reports of active site residues.
-
Define the Grid Box: Generate a grid box that encompasses the entire binding site. This box defines the search space for the docking algorithm. The size and center coordinates of the box must be carefully set to cover all key active site residues.
-
Configure Docking Parameters: Set the parameters for the docking algorithm. For AutoDock Vina, this includes setting the exhaustiveness of the search (typically 8 or higher) to balance computational cost and accuracy. The Lamarckian Genetic Algorithm is a commonly used method[10].
-
Run the Simulation: Execute the docking run using the prepared protein, prepared ligands, and the grid configuration file. The software will generate multiple binding poses (conformations) for each ligand, ranked by their docking score.
Protocol 4: Analysis and Visualization of Results
-
Analyze Binding Poses: Examine the top-ranked binding poses for each analog. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize Interactions: Load the protein-ligand complex into a visualization tool like Biovia Discovery Studio or PyMOL[7].
-
Identify Key Interactions: Identify and analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions are critical for understanding the binding mode and affinity.
-
Compare with Standard: Compare the binding modes and scores of the designed analogs with a known inhibitor or standard drug (e.g., Dasatinib for EGFR) to evaluate their potential[6].
Visualizations
Workflow for Molecular Docking
The following diagram illustrates the generalized workflow for an in-silico molecular docking study.
Caption: A generalized workflow for in-silico molecular docking studies.
Potential Signaling Pathway Target
Many thiazole derivatives are designed as kinase inhibitors that target critical cell signaling pathways involved in cancer proliferation, such as the PI3K/Akt/mTOR pathway[5]. The diagram below shows this pathway, highlighting key proteins that can be targeted for docking studies.
Caption: The PI3K/Akt/mTOR pathway, a key target for anticancer therapies.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. benchchem.com [benchchem.com]
- 6. jptcp.com [jptcp.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. Molecular Docking - An easy protocol [protocols.io]
In Vitro Evaluation of Benzothiazole Derivatives Against Cancer Cell Lines: Application Notes and Protocols
Introduction
Benzothiazole, a bicyclic heterocyclic compound, serves as a "privileged scaffold" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2] Extensive research has identified substituted benzothiazoles as a promising class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines.[3][4] These compounds exert their antitumor effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[2][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of novel benzothiazole derivatives. The document outlines a standard experimental workflow and provides detailed protocols for essential assays to determine cytotoxicity and elucidate the underlying mechanisms of action.
General Experimental Workflow
The initial assessment of a novel benzothiazole derivative's anticancer potential typically follows a structured workflow. This process begins with a primary screening to determine the compound's cytotoxicity against a panel of cancer cell lines. Compounds showing significant activity are then subjected to more detailed mechanistic studies to understand how they induce cell death and inhibit proliferation.
References
- 1. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
Application Notes and Protocols for Kinase Inhibition Assays of 2-Substituted Benzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro evaluation of 2-substituted benzothiazole compounds as kinase inhibitors. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent kinase inhibition.[1][2][3] These compounds have been shown to target a variety of protein kinases involved in crucial cellular signaling pathways, making them promising candidates for the development of novel therapeutics, particularly in oncology.[4][5]
The protocols outlined below are designed to assess the inhibitory activity of 2-substituted benzothiazole derivatives against specific kinases and to determine their cytotoxic effects on cancer cell lines.
Overview of 2-Substituted Benzothiazoles as Kinase Inhibitors
The 2-substituted benzothiazole core structure can be chemically modified to generate a diverse library of compounds with varying specificities and potencies against different kinase targets.[2] These compounds often act as ATP-competitive inhibitors by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.[4] Dysregulation of these pathways is a hallmark of many diseases, including cancer.[4]
Key kinase targets for 2-substituted benzothiazole compounds include:
-
Tyrosine Kinases: such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Abl kinase.[1][6]
-
Serine/Threonine Kinases: including c-Jun N-terminal Kinases (JNKs), Phosphoinositide 3-kinases (PI3Ks), and Cyclin-Dependent Kinases (CDKs).[5][7][8]
The following sections provide quantitative data on the inhibitory activity of selected 2-substituted benzothiazole compounds and detailed protocols for their evaluation.
Data Presentation: Kinase Inhibitory Activity
The inhibitory potency of 2-substituted benzothiazole compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The tables below summarize the IC50 values for representative compounds against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibition Data for Selected 2-Substituted Benzothiazole Compounds
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| BI-87G3 | JNK1 | 1.8 | [7] |
| Compound 11 | PI3Kβ | Data not in µM | [9] |
| Compound 25 | CDK9 | 0.64 - 2.01 | [5] |
| Compound 37 | V600E-B-RAF | 0.039 | [8] |
| Compound 49 | VEGFR-2 | 0.5 | [5] |
| Compound 70 | EGFR | 0.055 | [8] |
| Ammazzalorso et al. compound | Abl (wild-type) | 0.00003 - 0.00006 | [1] |
| Ammazzalorso et al. compound | Abl (T315I-mutant) | 0.00003 - 0.00006 | [1] |
Table 2: Cytotoxic Activity of Selected 2-Substituted Benzothiazole Compounds against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Benzylidine derivative 6a | HepG2 | Liver | ≤ 15 | [4] |
| Benzylidine derivative 6a | MCF-7 | Breast | ≤ 15 | [4] |
| Benzylidine derivative 6b | HepG2 | Liver | ≤ 15 | [4] |
| Benzylidine derivative 6b | MCF-7 | Breast | ≤ 15 | [4] |
| Benzylidine derivative 6c | HepG2 | Liver | ≤ 15 | [4] |
| Benzylidine derivative 6c | MCF-7 | Breast | ≤ 15 | [4] |
| Benzylidine derivative 6e | HepG2 | Liver | ≤ 15 | [4] |
| Benzylidine derivative 6e | MCF-7 | Breast | ≤ 15 | [4] |
| Benzylidine derivative 6f | HepG2 | Liver | ≤ 15 | [4] |
| Benzylidine derivative 6f | MCF-7 | Breast | ≤ 15 | [4] |
| Compound 19 | MCF-7, U87 MG, A549, HCT116 | Breast, Glioblastoma, Lung, Colon | 0.30 - 0.45 | [8] |
| KC12 | MDA-MB-231 | Breast | 6.13 | [10] |
| KC21 | MDA-MB-231 | Breast | 10.77 | [10] |
| KC30 | MDA-MB-231 | Breast | 12.86 | [10] |
| 235h | MCF-7 | Breast | 0.067 | [6] |
| 235l | HepG2 | Liver | 0.027 | [6] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to characterize the kinase inhibitory and cytotoxic potential of 2-substituted benzothiazole compounds.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a generic method to determine the ability of a test compound to inhibit the activity of a specific kinase using a fluorescently labeled peptide substrate.[11]
Materials:
-
Kinase of interest (e.g., JNK1, EGFR, PI3K)
-
Fluorescently labeled peptide substrate
-
Adenosine triphosphate (ATP)
-
Test 2-substituted benzothiazole compound
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)[12]
-
96-well microplates
-
Microplate reader capable of fluorescence detection
Protocol:
-
Compound Preparation: Prepare a stock solution of the 2-substituted benzothiazole compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in kinase assay buffer to achieve a range of final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the kinase, and the test compound at various concentrations.[11]
-
Initiation: Start the kinase reaction by adding ATP and the fluorescent peptide substrate to each well.[11]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[11]
-
Detection: Measure the fluorescence intensity using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13] This assay is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[11][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Test 2-substituted benzothiazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium to achieve final concentrations ranging from approximately 0.1 µM to 100 µM.[11] Replace the medium in the wells with the medium containing the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[11]
-
Incubation: Incubate the plates for 48 to 72 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.[11] Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[11]
Visualizations
The following diagrams illustrate key signaling pathways targeted by 2-substituted benzothiazole compounds and a typical experimental workflow.
Caption: Key signaling pathways targeted by 2-substituted benzothiazole kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of a 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one Derivative Library
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one scaffold is a key heterocyclic structure with significant potential for the development of novel therapeutics. Benzothiazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] High-throughput screening (HTS) provides a robust methodology for rapidly evaluating large libraries of such derivatives to identify initial "hit" compounds that can be further optimized into lead candidates for drug discovery programs.[3]
These application notes provide a comprehensive guide for conducting an HTS campaign targeting a library of this compound derivatives. The protocols herein describe a primary cell-based screening assay to identify cytotoxic compounds against a cancer cell line, followed by secondary assays for hit confirmation and characterization.
Data Presentation
Table 1: Primary High-Throughput Screening Results Summary
| Metric | Value | Description |
| Total Compounds Screened | 10,000 | Number of derivatives in the library. |
| Screening Concentration | 10 µM | Final concentration of each compound in the assay.[4] |
| Primary Hit Rate | 1.5% | Percentage of compounds showing >50% inhibition. |
| Z' Factor | 0.75 | A measure of assay quality and robustness.[4] |
| Signal-to-Background Ratio | 15 | Ratio of the signal from the negative control to the positive control. |
Table 2: Hit Confirmation and Potency Determination (Top 5 Hits)
| Compound ID | Structure | Primary Screen Inhibition (%) | IC₅₀ (µM) | Selectivity Index (SI) |
| BDT-001 | R = 4-fluorophenyl | 95.2 | 1.2 | >10 |
| BDT-002 | R = 2,4-dichlorophenyl | 92.8 | 2.5 | 8.5 |
| BDT-003 | R = 3-methoxyphenyl | 88.5 | 5.1 | 5.2 |
| BDT-004 | R = 4-pyridyl | 85.1 | 7.8 | 3.9 |
| BDT-005 | R = cyclohexyl | 82.4 | 9.2 | 2.1 |
Note: Structures are hypothetical representations of derivatives from the core scaffold. IC₅₀ and SI values are representative.
Experimental Protocols
Primary High-Throughput Screening: Cell Viability Assay
Objective: To identify compounds from the this compound derivative library that exhibit cytotoxicity against a human cancer cell line (e.g., A549 lung carcinoma).
Methodology: A cell-based assay using a resazurin reduction method will be employed to assess cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
A549 cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Compound library plates (384-well) with compounds at 1 mM in DMSO
-
Positive control (e.g., Doxorubicin at 10 µM)
-
Negative control (0.1% DMSO)
-
Resazurin sodium salt solution (1 mg/mL in PBS)
-
384-well clear-bottom, black-walled assay plates
-
Automated liquid handling systems
-
Plate reader with fluorescence capabilities
Protocol:
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in culture medium to a density of 1 x 10⁵ cells/mL.
-
Using an automated dispenser, add 40 µL of the cell suspension to each well of the 384-well assay plates (4,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Addition:
-
Using a pintool or acoustic liquid handler, transfer 40 nL of each compound from the library plate to the corresponding well of the assay plate.
-
This results in a final compound concentration of 10 µM in 0.1% DMSO.
-
Add positive and negative controls to designated wells.
-
-
Incubation:
-
Incubate the assay plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Assay Readout:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 4 hours at 37°C.
-
Measure fluorescence intensity using a plate reader (Excitation: 560 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Identify primary "hits" as compounds exhibiting >50% inhibition.
-
Secondary Screening: Dose-Response and IC₅₀ Determination
Objective: To confirm the activity of primary hits and determine their half-maximal inhibitory concentration (IC₅₀).
Methodology: A serial dilution of the hit compounds will be tested in the same cell viability assay to generate a dose-response curve.
Protocol:
-
Prepare 10-point, 3-fold serial dilutions of the primary hit compounds in DMSO, starting from a 10 mM stock.
-
Perform the cell viability assay as described in the primary screening protocol, using the serially diluted compounds.
-
Generate dose-response curves by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value for each confirmed hit using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Visualizations
Caption: High-throughput screening workflow for the identification of cytotoxic compounds.
Caption: A potential signaling pathway inhibited by benzothiazole derivatives.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki coupling of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one. The information is tailored for researchers, scientists, and professionals in drug development to help optimize their experimental outcomes.
Troubleshooting Guide & FAQs
Q1: My Suzuki coupling reaction is resulting in low to no yield of the desired product. What are the primary factors to investigate?
A1: Low yields in the Suzuki coupling of this substrate are often attributed to a few key factors. The electron-withdrawing nature of the thiazole ring and the adjacent ketone can deactivate the C-Br bond towards oxidative addition, a critical step in the catalytic cycle. Additionally, the presence of the enolizable ketone may lead to side reactions.
Initial Troubleshooting Steps:
-
Catalyst System: The choice of palladium catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider screening more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for challenging substrates.
-
Base Selection: The base is crucial for activating the boronic acid. For substrates with enolizable protons, a careful selection is necessary to avoid unwanted side reactions. While common bases like K₂CO₃ can be a starting point, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ often prove more effective.
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. This substrate likely requires elevated temperatures (typically in the range of 80-120 °C) to facilitate efficient oxidative addition.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.
Q2: I am observing a significant amount of dehalogenated starting material in my reaction mixture. How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction, particularly with electron-deficient aryl halides. This typically occurs via a palladium-hydride species.
Strategies to Minimize Dehalogenation:
-
Ligand Choice: Employ bulky, electron-rich ligands that promote the desired reductive elimination over the dehalogenation pathway.
-
Base Selection: Avoid strong alkoxide bases if possible, as they can be a source of hydrides. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred.
-
Solvent Purity: Use high-purity, anhydrous solvents. Protic impurities or solvents like alcohols can act as hydride sources.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed, as prolonged reaction times can increase the incidence of side reactions.
Q3: My boronic acid appears to be degrading during the reaction. What is causing this and how can I prevent it?
A3: Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation, which is the cleavage of the C-B bond.
To mitigate protodeboronation:
-
Use Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are generally more stable and less prone to protodeboronation.
-
Optimize Base and Water Content: The rate of protodeboronation can be influenced by the base and the amount of water in the reaction. Screening different bases and solvent systems (e.g., varying the ratio of organic solvent to water) can be beneficial.
-
Use Fresh Reagents: Ensure the boronic acid or its ester is of high quality and has been stored properly.
Q4: What are the recommended starting conditions for optimizing the Suzuki coupling of this compound?
A4: Based on literature for similar electron-deficient heterocyclic systems, a good starting point for optimization would be:
-
Catalyst System: A pre-formed palladium catalyst such as XPhos Pd G3 (2 mol%) or an in-situ generated catalyst from Pd₂(dba)₃ (2 mol%) and a Buchwald ligand like SPhos (4 mol%).
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: A mixture of an aprotic organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/water (10:1).
-
Temperature: 100 °C.
From this starting point, systematic variation of the catalyst, ligand, base, solvent, and temperature can be performed to identify the optimal conditions for your specific boronic acid partner.
Data Presentation: Representative Reaction Conditions
The following tables summarize representative conditions for the Suzuki coupling of bromo-heterocyclic ketones, which can serve as a guide for the optimization of this compound.
Table 1: Comparison of Palladium Catalyst Systems
| Catalyst System | Ligand Type | Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, well-established | Lower activity for challenging substrates | 3-5 |
| PdCl₂(dppf) | Diphosphine | Good for a range of substrates, air-stable | May not be optimal for sterically hindered partners | 2-4 |
| Pd₂(dba)₃ / SPhos | Buchwald-type | High activity for electron-deficient substrates | Air-sensitive, higher cost | 1-2 (Pd), 2-4 (Ligand) |
| XPhos Pd G3 | Buchwald Pre-catalyst | Highly active, air and moisture stable | Higher cost | 1-3 |
Table 2: Influence of Base and Solvent on Yield
| Base (equiv.) | Solvent System (v/v) | Temperature (°C) | Representative Yield (%) |
| K₂CO₃ (2) | Toluene / H₂O (10:1) | 100 | 65-75 |
| Na₂CO₃ (2) | DME / H₂O (4:1) | 85 | 70-80 |
| K₃PO₄ (3) | 1,4-Dioxane / H₂O (4:1) | 100 | 85-95 |
| Cs₂CO₃ (2) | Toluene | 110 | 80-90 |
Note: Yields are representative and will vary depending on the specific boronic acid used and other reaction parameters.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, the base, the palladium catalyst, and the ligand.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Place the reaction vessel in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.
Technical Support Center: Synthesis of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common high-yield synthesis method for this compound?
A1: A highly effective method for the synthesis of this compound is through a Sandmeyer-type reaction starting from 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one. One documented procedure with a high reported yield involves the use of tert-butyl nitrite and copper(II) bromide in acetonitrile under reflux conditions, affording the product in up to 97% yield.[1]
Q2: What are the potential side reactions that can lower the yield of the desired product?
A2: In Sandmeyer-type reactions, several side reactions can occur, leading to a decreased yield of the target compound. The most common side products include:
-
Phenol formation: This occurs if the diazonium salt intermediate reacts with water in the reaction mixture. This is more prevalent at elevated temperatures.
-
Biaryl compounds: These can form from the coupling of two aryl radical intermediates.
-
Azo compounds: Formation of these can occur if the diazonium salt couples with the starting amine or another electron-rich aromatic species present.
-
Over-bromination: Introduction of more than one bromine atom onto the aromatic ring can occur, especially with potent brominating agents or extended reaction times.
-
Decomposition of the diazonium salt: Diazonium salts can be unstable and decompose, particularly at higher temperatures, leading to a mixture of byproducts.
Q3: How critical is temperature control during the reaction?
A3: Temperature control is crucial, especially during the diazotization step (the formation of the diazonium salt from the amine). This step is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt and prevent its premature decomposition. The subsequent Sandmeyer reaction with the copper bromide is often performed at a higher temperature, such as reflux, to drive the reaction to completion.
Q4: Are there alternative brominating agents that can be used?
A4: Yes, while the copper(II) bromide method is reported to be high-yielding, other brominating agents are commonly used for aromatic brominations. These include N-Bromosuccinimide (NBS), which is a milder and easier-to-handle reagent. The choice of brominating agent can influence the regioselectivity and yield of the reaction.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete diazotization of the starting amine. | Ensure the complete conversion of the 2-amino starting material to the diazonium salt. This can be monitored using starch-iodide paper to test for the presence of excess nitrous acid. Maintain a low temperature (0-5 °C) during this step to prevent decomposition. |
| Decomposition of the diazonium salt. | Work at the recommended low temperatures for the diazotization and use the diazonium salt immediately in the subsequent step. Avoid exposing the diazonium salt to light or elevated temperatures for extended periods. |
| Inefficient Sandmeyer reaction. | Ensure the copper(II) bromide is of good quality and used in the correct stoichiometric amount. The solvent should be anhydrous, as water can lead to phenol byproducts. |
| Starting material is impure. | Verify the purity of the 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one before starting the reaction. Impurities can interfere with the reaction. |
Issue 2: Formation of Multiple Products/Impurities
| Possible Cause | Suggested Solution |
| Formation of phenol byproduct. | Use anhydrous solvents and ensure the reaction setup is dry. Minimize the amount of water introduced during the workup until the Sandmeyer reaction is complete. |
| Over-bromination. | Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents). Monitor the reaction progress by TLC to avoid extended reaction times that may lead to di- or poly-brominated products. |
| Formation of colored impurities. | The formation of dark, tar-like substances can indicate diazonium salt decomposition and subsequent radical side reactions. Maintain rigorous temperature control and ensure a clean reaction setup. |
| Inseparable mixture of isomers. | While the starting material has a defined structure, side reactions on the dihydro-benzo portion are possible. If isomers are suspected, purification by column chromatography with a carefully selected eluent system may be necessary. Consider alternative synthetic routes if regioselectivity is a persistent issue. |
Issue 3: Difficulties in Product Purification
| Possible Cause | Suggested Solution |
| Product co-elutes with starting material or impurities during column chromatography. | Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective. |
| Product is unstable on silica gel. | If the product appears to degrade on the column, consider alternative purification methods such as recrystallization or preparative thin-layer chromatography (prep-TLC). |
| Oily product that is difficult to crystallize. | Try different solvent combinations for recrystallization. If the product remains an oil, purification by column chromatography is the recommended method. |
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound
| Starting Material | Reagents | Solvent | Conditions | Yield (%) | Reference |
| 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one | tert-butylnitrite, copper (II) bromide | Acetonitrile | Reflux | 97 | [1] |
Experimental Protocols
High-Yield Synthesis of this compound via a Sandmeyer-Type Reaction[1]
Materials:
-
2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one
-
tert-butylnitrite
-
Copper (II) bromide (CuBr₂)
-
Acetonitrile (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one in anhydrous acetonitrile.
-
To this solution, add copper (II) bromide.
-
Add tert-butylnitrite to the mixture.
-
Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous workup. This typically involves quenching the reaction, extracting the product with a suitable organic solvent (e.g., ethyl acetate), washing the organic layer with brine, and drying over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Purification of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one from its reaction byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Co-elution of Product and Impurities: During column chromatography, the product may have a similar polarity to a byproduct, leading to overlapping fractions. | - Optimize the solvent gradient: Use a shallower gradient in your column chromatography to improve separation. For example, instead of a 10-50% ethyl acetate in hexane gradient, try a 15-35% gradient over a larger volume. - Try a different solvent system: Consider using a different solvent system, such as dichloromethane/methanol, which may alter the selectivity of the separation. - Recrystallize the mixed fractions: Combine fractions containing both the product and impurity and attempt a recrystallization to isolate the pure product. |
| Product Loss During Extraction: The product may have some solubility in the aqueous phase during the work-up. | - Perform multiple extractions: Extract the aqueous layer with the organic solvent (e.g., ethyl acetate) three to four times to ensure complete recovery of the product. - Use a brine wash: After the final aqueous wash, wash the combined organic layers with brine to reduce the amount of dissolved water and improve product recovery upon solvent evaporation. | |
| Incomplete Reaction: A significant amount of the starting material, 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one, remains. | - Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. - Adjust reaction conditions: Consider increasing the reaction time or the stoichiometry of the brominating agent. However, be cautious as this may lead to the formation of di-brominated byproducts. | |
| Persistent Impurity Detected by NMR/HPLC | Unreacted Starting Material: The starting material, 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one, is a common impurity due to its similar structure. | - Column Chromatography: The starting material is generally more polar than the brominated product. A well-optimized silica gel column with an ethyl acetate/hexane gradient should effectively separate the two. - Recrystallization: Attempt recrystallization from a solvent like ethanol. The product is expected to be less soluble than the starting material in a hot alcoholic solution upon cooling. |
| Di-brominated Byproduct: Over-bromination can lead to the formation of a di-bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one impurity. | - Column Chromatography: The di-brominated product will likely be less polar than the mono-brominated product. It should elute earlier from a silica gel column. Collect fractions carefully and analyze by TLC. - Recrystallization: It may be difficult to remove the di-brominated species by recrystallization alone if it co-crystallizes with the product. A preliminary column chromatography step is recommended. | |
| Oily Product Instead of a Solid | Presence of Solvent Residues: Residual solvents from column chromatography or the reaction work-up can prevent the product from solidifying. | - Dry under high vacuum: Place the product under high vacuum for an extended period to remove all traces of solvent. Gentle heating may be applied if the compound is thermally stable. - Trituration: Add a non-polar solvent in which the product is insoluble, such as hexane or pentane, and sonicate or stir vigorously. This can often induce crystallization. |
| Amorphous Solid: The product may exist as an amorphous solid rather than a crystalline one. | - Attempt recrystallization from various solvents: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one that yields a crystalline solid. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of this compound?
A1: The most common byproducts are typically:
-
Unreacted Starting Material: 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one.
-
Di-brominated Product: A di-bromo derivative of 5,6-dihydrobenzo[d]thiazol-7(4H)-one, resulting from over-bromination.
Q2: Which purification technique is more effective for this compound: column chromatography or recrystallization?
A2: Both techniques can be effective, and the best approach may involve a combination of both.
-
Column chromatography is generally the most effective method for separating the target compound from both more polar (starting material) and less polar (di-brominated) impurities in a single step.
-
Recrystallization is a good technique for removing smaller amounts of impurities and for obtaining a highly crystalline final product. It is often performed after an initial purification by column chromatography. Ethanol is a commonly used solvent for recrystallizing benzothiazole derivatives.[1]
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system similar to the one you are using for the column (e.g., 30% ethyl acetate in hexane). The product, starting material, and byproducts should have different Rf values, allowing you to track the separation. The product is expected to have an intermediate polarity between the more polar starting material and the less polar di-brominated byproduct.
Q4: What are suitable conditions for HPLC analysis of this compound?
A4: A reverse-phase HPLC method is generally suitable for analyzing the purity of this compound. A typical starting point would be:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., 254 nm or 280 nm).
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel flash chromatography.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM) or the mobile phase. Adsorb the crude product onto a small amount of silica gel by adding the silica to the solution and then evaporating the solvent.
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry of 5% ethyl acetate in hexane.
-
Loading: Carefully load the dried, silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with 5% ethyl acetate in hexane. Gradually increase the polarity of the mobile phase using a linear gradient. A typical gradient might be from 5% to 40% ethyl acetate in hexane over 10-12 column volumes.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes the expected outcomes of the purification methods. The values presented are illustrative and may vary depending on the specific reaction conditions and scale.
| Purification Method | Purity (by HPLC) | Yield | Primary Impurities Removed |
| Crude Product | 70-85% | - | Unreacted starting material, di-brominated byproduct |
| Column Chromatography | >95% | 70-90% | Unreacted starting material, di-brominated byproduct |
| Recrystallization | >98% | 80-95% (from already partially purified material) | Primarily unreacted starting material |
| Column Chromatography followed by Recrystallization | >99% | 60-85% | All major impurities |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Bromination of Dihydrobenzothiazolones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the bromination of dihydrobenzothiazolones. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of dihydrobenzothiazolones?
A1: Based on analogous heterocyclic systems, the most common side reactions include:
-
Over-bromination: Introduction of multiple bromine atoms onto the aromatic ring, leading to di- or tri-brominated products. This is especially prevalent with highly activated dihydrobenzothiazolone systems or when an excess of the brominating agent is used.[1]
-
Poor Regioselectivity: Formation of a mixture of constitutional isomers with bromine at different positions on the benzene ring. The directing effects of the substituents on the dihydrobenzothiazolone ring system will influence the substitution pattern.
-
Ring Opening or Decomposition: Under harsh reaction conditions (e.g., high temperatures, strong acids), the dihydrobenzothiazolone ring system may not be stable and could lead to degradation products.
-
Allylic Bromination: If the dihydrobenzothiazolone contains an N-acyl group and a methyl group on the dihydro- portion of the ring system, allylic rearrangement and bromination at the methyl group can occur, as seen in similar N-acyl-dihydroquinoline systems.
-
Oxidation: The sulfur atom in the dihydrobenzothiazolone ring could potentially be oxidized, especially with stronger brominating agents or in the presence of oxidizing impurities.
Q2: Which brominating agents are recommended for the bromination of dihydrobenzothiazolones?
A2: The choice of brominating agent is crucial for controlling the reaction's selectivity and minimizing side products. Common choices include:
-
N-Bromosuccinimide (NBS): A milder and easier-to-handle brominating agent that can provide better control and selectivity, reducing the risk of over-bromination.[1]
-
Elemental Bromine (Br₂): A powerful brominating agent that can be effective but may lead to over-bromination if not used carefully. It is often used in solvents like acetic acid or chloroform.
-
Benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃): An electrophilic bromine source that can be used under mild conditions and may help minimize the formation of brominated side products.
Q3: How does solvent choice impact the bromination of dihydrobenzothiazolones?
A3: The solvent plays a significant role in the reaction outcome. Polar solvents can sometimes favor competing side reactions. For reactions with elemental bromine, acetic acid is a common solvent. For reactions with NBS, less polar solvents like 1,2-dimethoxyethane (DME) or carbon tetrachloride (in older literature, though less common now due to toxicity) are often used.
Troubleshooting Guides
| Issue | Possible Causes | Suggested Solutions |
| Low Yield of Brominated Product | - Incomplete reaction.- Sub-optimal reaction temperature.- Inefficient brominating agent. | - Monitor the reaction using Thin Layer Chromatography (TLC) to ensure completion.- Optimize the reaction temperature; some reactions may proceed better at room temperature overnight, while others may require gentle heating.- Experiment with a different brominating agent (e.g., switch from NBS to elemental bromine if the reaction is sluggish, or vice versa for better control). |
| Formation of Multiple Brominated Products (Poor Regioselectivity) | - Highly reactive brominating agent.- Reaction conditions favoring multiple substitutions. | - Use a milder brominating agent like NBS.[1]- Carefully control the stoichiometry of the brominating agent; use 1.0-1.1 equivalents for mono-bromination.- Adjust the reaction temperature; lower temperatures often increase selectivity. |
| Over-bromination (Di- or Tri-brominated Products) | - Excess of brominating agent.- Prolonged reaction time. | - Reduce the amount of the brominating agent to one equivalent or slightly less.- Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed or the desired product is maximized. |
| Presence of Unwanted Side Products (e.g., Ring Opening, Allylic Bromination) | - Harsh reaction conditions (e.g., high temperature, strong acid).- Inappropriate choice of brominating agent for the specific substrate. | - Employ milder reaction conditions. For instance, use a catalytic amount of a bromine compound instead of stoichiometric amounts in a strong acid.- If allylic bromination is an issue with N-acyl derivatives, consider performing the bromination before acylation.- Consider alternative synthetic routes that introduce the bromo-substituent before the formation of the dihydrobenzothiazolone ring. |
| Starting Material Decomposition | - Harsh reaction conditions (e.g., high temperature, strong acid). | - Employ milder reaction conditions.- Consider protecting sensitive functional groups on the dihydrobenzothiazolone ring before bromination. |
Experimental Protocols
The following are general experimental protocols adapted from the bromination of benzothiazole-2-amines, which should serve as a good starting point for the bromination of dihydrobenzothiazolones.[1] Optimization for the specific dihydrobenzothiazolone substrate will be necessary.
Protocol 1: Bromination using Elemental Bromine
-
Dissolution: Dissolve the dihydrobenzothiazolone (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to between -3°C and 0°C. Careful temperature control is necessary to prevent the solidification of the acetic acid.
-
Bromine Addition: While shielding the reaction from light, add a solution of elemental bromine (1.1 equivalents) dissolved in glacial acetic acid dropwise. Maintain the temperature below 0°C during the addition.
-
Reaction: After the addition is complete, remove the light shield and allow the mixture to slowly warm to room temperature. Let the reaction stir overnight.
-
Work-up: Quench the reaction by carefully adding a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic. Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
-
Setup: In a round-bottom flask, combine the dihydrobenzothiazolone (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a suitable solvent like 1,2-dimethoxyethane (DME).
-
Reaction: Stir the mixture at ambient temperature for 24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and evaporate the solvent. Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for side reactions in dihydrobenzothiazolone bromination.
References
Technical Support Center: Synthesis of Substituted Benzothiazole Derivatives
Welcome to the technical support center for the synthesis of substituted benzothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, provide answers to frequently asked questions, and offer detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction yield for the synthesis of a substituted benzothiazole is consistently low, or I am not getting any product. What are the common causes and how can I address them?
Answer: Low yields are a frequent challenge in benzothiazole synthesis and can arise from several factors. Below are the most common causes and their respective solutions:
-
Poor Quality of Starting Materials: The primary precursor, 2-aminothiophenol, is highly susceptible to oxidation, leading to the formation of a disulfide dimer (2,2'-dithiobis(aniline)), which often appears as a yellow precipitate.[1] This impurity will not participate in the desired reaction, thus lowering the yield.
-
Solution: Use fresh, high-purity 2-aminothiophenol. If the purity is questionable, it can be purified by recrystallization. Store it under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to prevent oxidation.
-
-
Inefficient Cyclization and Oxidation: The synthesis typically involves the cyclization of an intermediate to form a benzothiazoline, which is then oxidized to the aromatic benzothiazole.[1][2] If the oxidation step is incomplete, the reaction will stall at the benzothiazoline intermediate, resulting in a low yield of the final product.[1][2][3]
-
Solution: Ensure an adequate oxidizing agent is present. For many syntheses, atmospheric oxygen is sufficient, particularly when the reaction is left open to the air.[1] In other cases, a specific oxidizing agent is required. Common and effective choices include hydrogen peroxide (H₂O₂), often in combination with an acid like HCl, or using dimethyl sulfoxide (DMSO) as both the solvent and the oxidant.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction yield.
-
Solution: A systematic optimization of reaction conditions is recommended.
-
Solvent: Common solvents include ethanol and DMSO.[1] Some modern, "green" approaches utilize solvent-free conditions, which can improve yields and simplify the work-up process.[1][3]
-
Temperature: The optimal temperature can vary from room temperature to reflux, depending on the specific reactants and catalyst used.[1]
-
Catalyst: The use of a catalyst can improve reaction rates and selectivity.[3] Catalysts like zeolites, ZnO nanoparticles, or an H₂O₂/HCl system have been shown to be highly efficient.[1]
-
Microwave Irradiation: This technique has been demonstrated to dramatically reduce reaction times and often increase yields.[1][3]
-
-
-
Substrate Reactivity: The nature of the second reactant (e.g., aldehyde, carboxylic acid) plays a crucial role. Aromatic aldehydes, especially those with electron-withdrawing groups, tend to be more reactive and result in higher yields than aliphatic aldehydes.[1] Carboxylic acids can also be used but may require more forcing conditions or specific catalysts, sometimes leading to lower yields compared to their corresponding aldehydes.[1]
Issue 2: Significant Formation of Side Products
Question: My reaction is producing a substantial amount of dark, tar-like material, and the purification of my desired benzothiazole is difficult. What is happening and how can I prevent it?
Answer: The formation of dark, insoluble materials often points to the oxidation and polymerization of the 2-aminothiophenol starting material.[3] This is a common side reaction that consumes the starting material and complicates purification.
-
Potential Causes & Solutions:
-
Oxidative Dimerization of 2-aminothiophenol: As mentioned previously, 2-aminothiophenol can easily oxidize to form a disulfide dimer, which can further polymerize.[2]
-
Solution: Use high-purity 2-aminothiophenol and run the reaction under an inert atmosphere to minimize exposure to oxygen.
-
-
Dimerization of Intermediates: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.[3]
-
Solution: Adjusting reactant concentrations may be necessary. Higher concentrations can increase the likelihood of intermolecular collisions leading to dimerization.[3]
-
-
Incomplete Cyclization: This results in the presence of benzothiazoline intermediates instead of the fully aromatic benzothiazole.[2][3]
-
Issue 3: Purification Difficulties
Question: I am having trouble purifying my substituted benzothiazole derivative. What are some effective purification strategies?
Answer: Purification can be challenging due to the nature of the product and the presence of impurities. Here are some common strategies:
-
Recrystallization: This is often the most effective method for purifying solid products. A suitable solvent, such as ethanol, should be chosen.[1]
-
Acid-Base Extraction: If your benzothiazole derivative has a basic nitrogen atom, you can dissolve the crude product in an organic solvent and wash it with a dilute acid (e.g., 1M HCl). The protonated benzothiazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate the pure product, which can be extracted with an organic solvent.
-
Column Chromatography: This is a versatile purification technique. However, some benzothiazole derivatives can be unstable on silica gel, leading to degradation.[1] It is advisable to perform a small-scale trial first.
-
Precipitation: If the product is insoluble in the reaction solvent upon cooling or after the addition of a non-solvent (like cold water or hexane), it can be isolated by filtration.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in benzothiazole synthesis?
A1: The most frequently encountered side reactions include:
-
Oxidation and polymerization of 2-aminothiophenol, leading to dark, tarry byproducts.[3]
-
Incomplete cyclization, resulting in the formation of benzothiazoline intermediates.[2][3]
-
Dimerization of starting materials or intermediates.[3]
-
Oxidative ring-opening of the benzothiazole ring under certain conditions.[3]
Q2: How can I improve the yield of my benzothiazole synthesis?
A2: To improve the yield, consider the following:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst to find the optimal conditions for your specific substrate.[3]
-
Use a Catalyst: Many modern methods utilize catalysts to improve reaction rates and selectivity, often leading to higher yields.[3]
-
Prevent Side Reactions: Implementing the strategies outlined in the Troubleshooting Guide will minimize the formation of byproducts and maximize the yield of the desired product.[3]
-
Purification Efficiency: An efficient purification protocol is crucial to obtaining a high isolated yield of the pure product.[3]
Q3: Are there "green" synthesis methods available to reduce the environmental impact and side reactions?
A3: Yes, several green chemistry approaches have been developed for benzothiazole synthesis. These methods aim to minimize waste, use less hazardous reagents, and reduce energy consumption.[3] Examples include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes improve yields.[3]
-
Solvent-free reactions: Performing reactions without a solvent can reduce waste and simplify the work-up procedure.[3]
-
Use of green catalysts and solvents: Water is an environmentally benign solvent, and various reusable catalysts have been developed for this synthesis.[4]
Q4: Can I use carboxylic acids instead of aldehydes for the synthesis of 2-substituted benzothiazoles?
A4: Yes, carboxylic acids can be condensed with 2-aminothiophenol to form 2-substituted benzothiazoles.[1] However, this reaction often requires a catalyst and may need more forcing conditions, such as microwave irradiation, to achieve good yields.[1] Yields can sometimes be lower than when using the corresponding aldehydes.[1]
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Aryl-benzothiazoles from 2-Aminothiophenol and Benzaldehydes
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature | 45-60 min | 85-94 | [5] |
| Koser's reagent | 1,4-dioxane | Room Temperature | 15 min | 80-90 | [6] |
| Cu₂O/DMSO | - | Room Temperature | 3-5 h | 70-90 | [6] |
| CoFe₂O₄@SiO₂@PAF-IL | Solvent-free | 70 | 10 min | 83-91 | [6] |
| Molecular Iodine | Solvent-free | - | 20-25 min | 66-97 | [6][7] |
| FeCl₃/Montmorillonite K-10 (Ultrasound) | - | - | 0.7-5 h | 33-95 | [5] |
| TiO₂ NPs/H₂O₂ (Daylight) | - | - | 5-27 min | 90-97 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-benzothiazoles using H₂O₂/HCl as a Catalyst [1][5]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in benzothiazole synthesis.
Caption: Common side reactions and their prevention strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Benzothiazole Compounds in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of poor solubility of benzothiazole compounds in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my benzothiazole compounds poorly soluble in aqueous assay buffers?
A: The limited aqueous solubility of many benzothiazole derivatives is inherent to their chemical structure. They are heterocyclic compounds that can have non-polar characteristics, leading to poor solubility in water.[1][2][3] This is a common challenge in drug discovery, as many promising chemical entities exhibit low water solubility.[1][4][5] The planar structure of the benzothiazole core can also contribute to crystal packing, further reducing solubility.[6]
Q2: My compound precipitates immediately when I add my DMSO stock solution to the aqueous culture medium. What is happening and how can I fix it?
A: This phenomenon is often called "crashing out" or "solvent shock."[7][8] It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but not in the aqueous environment of the assay buffer. When the stock solution is diluted, the solvent concentration drops dramatically, and the compound can no longer stay in solution.[2][8]
Troubleshooting steps:
-
Perform a serial dilution: Instead of adding the concentrated stock directly to the final volume, create intermediate dilutions in pre-warmed (37°C) media or buffer.[7][8][9]
-
Add dropwise while vortexing: Slowly add the stock solution to the media while gently agitating to ensure rapid and even distribution.[7][8]
-
Lower the final concentration: Your target concentration may be exceeding the compound's aqueous solubility limit.[6][7][8]
-
Use pre-warmed media: Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to 37°C.[7][8]
Q3: My media with the benzothiazole compound looks fine initially, but I see a precipitate after a few hours or days in the incubator. What could be the cause?
A: Delayed precipitation can be caused by several factors:
-
Compound Instability: The compound may be degrading over time into less soluble byproducts. It is important to assess the stability of your compound under your specific culture conditions.[7]
-
Changes in Media pH: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of pH-sensitive compounds.[2][7]
-
Temperature Fluctuations: Repeatedly moving the culture vessel between the incubator and the microscope, for example, can cause temperature changes that affect solubility.[10][11]
-
Interaction with Media Components: Components in the media, such as salts and proteins, can interact with the compound and reduce its solubility over time.[8][11]
Q4: Can the pH of my assay buffer influence the solubility of my benzothiazole compound?
A: Yes, the pH of the assay buffer can significantly impact the solubility of ionizable compounds.[2] Many benzothiazole derivatives contain basic amine groups or acidic functional groups.[2][6]
-
For compounds with a basic amine group , solubility is expected to increase in more acidic conditions (lower pH) due to protonation, forming a more soluble salt.[2]
-
For compounds with acidic groups (like a carboxylic acid), solubility will likely increase at a higher pH.[6]
It is crucial to ensure that any pH adjustments are compatible with your biological assay and do not negatively affect cell health or enzyme activity.[7][9]
Solubilization Strategies and Data
For initial experiments, using a co-solvent is the most common and straightforward approach.[1] However, if standard methods fail, more advanced strategies may be necessary.
Co-Solvent Usage Guidelines
| Co-Solvent | Recommended Stock Concentration | Maximum Final Assay Concentration (v/v) | Considerations |
| DMSO | 10-30 mM[1] | < 0.5%[1][7] | Can induce cellular stress or differentiation at higher concentrations.[1] May interfere with some assays.[12] |
| Ethanol | 10-30 mM[1] | < 0.5%[1] | Can affect membrane proteins and cellular metabolism.[1] |
Advanced Solubilization Techniques
| Strategy | Description | Common Agents | Typical Final Concentration |
| Surfactants | Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[9][13] | Tween® 20, Pluronic® F-68 | 0.05 - 0.1%[9] |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic molecule within their lipophilic central cavity.[14][15][16][17] | Hydroxypropyl-β-cyclodextrin (HP-β-CD)[9] | Varies (start with 1-5%)[9] |
| pH Adjustment | Modifying the pH of the buffer to ionize the compound and increase its solubility.[2][18] | Buffers (e.g., citrate, phosphate) | Assay-dependent |
Experimental Protocols
Protocol 1: Preparation of a Benzothiazole Stock Solution
-
Weigh the desired amount of the benzothiazole compound in a sterile microcentrifuge tube.[1]
-
Add the appropriate volume of 100% DMSO or ethanol to achieve the target stock concentration (e.g., 10 mM).[1]
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[1][7]
-
Visually inspect the stock solution for any precipitate before use. If crystals are present, gently warm and vortex until the solution is clear.[8]
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[8][19]
Protocol 2: Serial Dilution to Avoid Precipitation in Cell Culture Media
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[7][8]
-
To minimize "solvent shock," first, create an intermediate dilution of your high-concentration stock solution in the pre-warmed medium. For example, dilute a 10 mM stock 1:10 in media to create a 1 mM intermediate solution.[7][8]
-
Gently vortex the intermediate dilution.
-
Use this intermediate dilution to prepare your final working concentrations in the cell culture plates. This stepwise dilution ensures the solvent concentration is gradually lowered, reducing the likelihood of precipitation.[8]
Protocol 3: Using Cyclodextrins to Enhance Solubility
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in biological assays.[9]
-
Prepare a solution of the cyclodextrin in your aqueous assay buffer (e.g., 1-5% w/v). Ensure the cyclodextrin is fully dissolved.
-
Prepare a high-concentration stock solution of your benzothiazole compound in 100% DMSO (e.g., 10-50 mM).[2]
-
While vortexing the cyclodextrin-containing buffer, add a small aliquot of the DMSO compound stock directly to achieve the desired final compound concentration. The ratio of buffer to DMSO stock should be high to keep the final DMSO concentration low (e.g., <0.5%).[2]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. nbinno.com [nbinno.com]
- 17. mdpi.com [mdpi.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. ziath.com [ziath.com]
Technical Support Center: Recrystallization of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one. The following sections offer detailed experimental protocols and solutions to common issues encountered during the recrystallization of this compound.
Experimental Protocols
Note: The following protocols are derived from established procedures for structurally similar brominated heterocyclic ketones. Optimal conditions for this compound may require some optimization.
Protocol 1: Single-Solvent Recrystallization (Ethanol or Isopropanol)
This method is a good starting point for purifying the target compound. Alcohols like ethanol and isopropanol are often effective solvents for recrystallizing brominated benzothiazole derivatives.
Methodology:
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (ethanol or isopropanol) and heat the mixture to its boiling point with gentle swirling. Continue adding the solvent dropwise until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and a fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, further cool the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
A mixed-solvent system can be effective if the compound is too soluble in one solvent and poorly soluble in another.
Methodology:
-
Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent (e.g., hot ethanol) in which it is highly soluble.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) in which the compound is poorly soluble, dropwise, until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold mixed-solvent system.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following tables summarize typical solvent choices and expected outcomes for the recrystallization of this compound. These are estimated values based on related compounds and should be used as a starting point for optimization.
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Suitability | Rationale |
| Ethanol | High | Good solubility at high temperatures, lower at low temperatures. |
| Isopropanol | High | Similar properties to ethanol, often used for benzothiazole derivatives.[1] |
| Acetone | Moderate | May be too effective a solvent, leading to lower yields. |
| Ethyl Acetate | Moderate | Can be a good choice, but solubility needs to be tested. |
| Hexane | Low | Likely to have very low solubility. |
| Water | Very Low | Compound is expected to be insoluble. |
| Ethanol/Water | High | Good for inducing crystallization if the compound is too soluble in pure ethanol. |
| Acetone/Hexane | Moderate | A potential mixed-solvent system to explore. |
Table 2: Typical Experimental Parameters (Derived)
| Parameter | Single-Solvent (Ethanol) | Mixed-Solvent (Ethanol/Water) |
| Solvent Volume (per gram of crude) | 5 - 15 mL | 5 - 10 mL Ethanol |
| Dissolution Temperature | Boiling Point (~78 °C) | Boiling Point (~78-85 °C) |
| Cooling Protocol | Slow cooling to RT, then ice bath | Slow cooling to RT, then ice bath |
| Expected Yield | 70 - 90% | 75 - 95% |
| Expected Purity | >98% | >98% |
Troubleshooting Guides and FAQs
This section addresses common problems encountered during the recrystallization of this compound.
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities.
-
Solution 1: Re-dissolve and Add More Solvent: Heat the mixture to redissolve the oil and add a small amount of additional hot solvent. Allow it to cool more slowly.
-
Solution 2: Change Solvents: Switch to a lower-boiling point solvent.
-
Solution 3: Use a Mixed-Solvent System: Dissolve the oil in a good solvent and slowly add a poor solvent to induce crystallization.
-
Solution 4: Seed the Solution: Introduce a small crystal of the pure compound to encourage crystal growth.
Q2: No crystals are forming, even after cooling in an ice bath. What is the problem?
A2: This usually indicates that the solution is not supersaturated, likely due to using too much solvent.
-
Solution 1: Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then try cooling it again.
-
Solution 2: Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a seed crystal of the pure compound.
-
-
Solution 3: Use an Anti-Solvent: If using a single solvent, carefully add a miscible solvent in which your compound is insoluble.
Q3: The recrystallized product is colored, but the pure compound should be colorless. How can I remove the color?
A3: Colored impurities can often be removed using activated charcoal.
-
Procedure: After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (about 1-2% of the solute weight). Reheat the solution to boiling for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q4: The recovery yield is very low. What are the possible reasons?
A4: Low yield can result from several factors.
-
Too much solvent was used: This keeps a significant amount of the product dissolved in the mother liquor.
-
Premature crystallization during hot filtration: The product crystallizes on the filter paper along with the impurities. Ensure the funnel and solution are sufficiently hot.
-
Washing with too much cold solvent: This can dissolve some of the purified crystals. Use a minimal amount of ice-cold solvent for washing.
Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Identification of impurities in the synthesis of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Diazotization: The initial conversion of the starting amine, 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one, to the diazonium salt may be inefficient.
-
Premature Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose before reacting with the bromide source. This is particularly problematic at elevated temperatures.[1]
-
Suboptimal Catalyst Activity: The copper(II) bromide catalyst may not be sufficiently active.
-
Side Reactions: Competing reactions can consume the starting material or the diazonium salt intermediate, leading to the formation of byproducts. Common side reactions in Sandmeyer reactions include the formation of phenols and biaryl compounds.[1]
Solutions:
-
Ensure Complete Diazotization: Monitor the diazotization step using starch-iodide paper to confirm the presence of excess nitrous acid, which indicates the complete consumption of the starting amine.[1]
-
Control Reaction Temperature: Maintain a low temperature (typically 0-5 °C) during the diazotization step to minimize the decomposition of the diazonium salt.[1]
-
Catalyst Quality: Use a high-quality source of copper(II) bromide.
-
Minimize Side Reactions: Ensure the reaction is performed under an inert atmosphere to prevent oxidation. The slow addition of reagents can also help to control the reaction rate and minimize the formation of byproducts.
Issue 2: Presence of Unexpected Peaks in HPLC Analysis
Possible Impurities and Their Identification:
| Impurity Name | Potential Origin | Identification Methods |
| 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one | Unreacted starting material | HPLC (compare retention time with standard), LC-MS (match molecular weight) |
| 2-Hydroxy-5,6-dihydrobenzo[d]thiazol-7(4H)-one | Decomposition of the diazonium salt in the presence of water.[2] | HPLC, LC-MS (molecular weight of C7H7NO2S), NMR |
| 2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one | If chloride ions are present from the acid used in diazotization. | HPLC, LC-MS (isotopic pattern for chlorine), GC-MS |
| Bis(5,6-dihydrobenzo[d]thiazol-7(4H)-one-2-yl) | Dimerization of the aryl radical intermediate.[2] | LC-MS (higher molecular weight), NMR |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: Based on the Sandmeyer reaction mechanism, the most probable impurities include unreacted starting material (2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one), the corresponding phenol (2-Hydroxy-5,6-dihydrobenzo[d]thiazol-7(4H)-one) from the reaction of the diazonium salt with water, and potentially small amounts of the corresponding chloro-derivative if hydrochloric acid is used in the diazotization step. Dimerization byproducts may also be present in trace amounts.[1][2]
Q2: How can I best monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a rapid and effective technique to monitor the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more detailed information on the product and impurity profile.
Q3: What purification methods are most effective for removing these impurities?
A3: Column chromatography on silica gel is a standard and effective method for purifying the crude product. The choice of eluent system will depend on the polarity of the impurities. Recrystallization can also be an effective final purification step to obtain a highly pure product.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol provides a general method for the analysis of this compound and its potential impurities. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The proton NMR spectrum will provide information on the structure of the main compound and can help identify impurities by their characteristic signals.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, further confirming the structure of the product and aiding in the identification of impurities.
3. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 10 min.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Visualizations
Caption: Synthetic pathway and potential impurity formation.
Caption: Analytical workflow for impurity identification.
References
Stability issues of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one under different conditions
Frequently Asked Questions (FAQs)
Q1: What are the typical instability issues observed with 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one?
A1: While specific data is limited, compounds with a thiazole ring and bromo substitution can be susceptible to degradation under certain conditions. Potential stability issues include hydrolysis, oxidation, and photodecomposition. The presence of the keto group in the dihydrobenzo portion may also influence its reactivity.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.
Q3: How can I assess the stability of this compound in my formulation?
A3: Stability testing should be performed according to the International Council for Harmonisation (ICH) guidelines on stability testing of new drug substances and products.[1] This involves subjecting the compound to forced degradation studies under various stress conditions to identify potential degradation products and establish its stability profile.[1][2][3]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for separating the parent compound from its degradation products. For structural elucidation of any identified degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of potency or appearance of unknown peaks in chromatogram over time. | Chemical degradation of the compound. | Conduct forced degradation studies to identify the degradation pathway. Store the compound under recommended conditions (cool, dark, dry, inert atmosphere). |
| Discoloration of the solid compound or solution. | Likely due to oxidation or photodegradation. | Protect the compound from light and oxygen. Store in amber vials and under an inert atmosphere. |
| Inconsistent analytical results. | Instability of the compound in the analytical solvent or during the analytical procedure. | Evaluate the stability of the compound in the chosen solvent. Prepare solutions fresh before analysis. Ensure the analytical method is stability-indicating. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | Check the solubility of the compound in the chosen solvent system. If degradation is suspected, analyze the precipitate to identify its composition. |
Experimental Protocols
A forced degradation study is essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[3]
Forced Degradation Protocol for this compound
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a known quantity of the solid compound in an oven at 70°C for 48 hours. Dissolve in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL) to UV light (254 nm) and visible light for a specified period (e.g., 24 hours). A control sample should be kept in the dark.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
The target degradation is typically 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[5]
-
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one, a key intermediate for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound on a larger scale?
A1: The most widely adopted method for synthesizing this compound is through a Sandmeyer-type reaction. This involves the diazotization of the corresponding amine precursor, 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one, followed by a copper-catalyzed bromination.[1][2][3] This method is favored for its high efficiency and adaptability to scale-up.
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: The diazotization step is highly exothermic and involves the formation of an unstable diazonium salt. Strict temperature control is paramount to prevent uncontrolled decomposition, which can lead to a runaway reaction. It is crucial to maintain the reaction temperature between 0-5°C during the addition of the diazotizing agent. Adequate cooling capacity and continuous monitoring of the internal temperature are essential. The diazonium salt should be used immediately and not isolated.
Q3: What are the common impurities I might encounter, and how can I minimize them?
A3: Common impurities can include unreacted starting material (2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one), phenol byproducts from the reaction of the diazonium salt with water, and potentially over-brominated species. To minimize these, ensure complete diazotization by using a slight excess of the diazotizing agent and maintaining a low temperature. The dropwise addition of the diazonium salt solution to the copper(I) bromide solution can also help to suppress side reactions.
Q4: What are the recommended purification methods for the final product on a preclinical scale?
A4: For preclinical scale synthesis, purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurity profile but isopropanol has been shown to be effective for similar bromo-benzothiazole compounds. For column chromatography, a silica gel stationary phase with a gradient elution of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is generally effective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | Incomplete diazotization. | - Ensure the reaction temperature is maintained between 0-5°C during the addition of the diazotizing agent. - Use a fresh, high-quality source of sodium nitrite or other diazotizing agent. - Ensure the starting amine is fully dissolved or suspended in the acidic medium before adding the diazotizing agent. |
| Premature decomposition of the diazonium salt. | - Maintain strict temperature control throughout the diazotization and subsequent bromination steps. - Use the diazonium salt solution immediately after its preparation. | |
| Inactive copper(I) bromide catalyst. | - Use freshly prepared or commercially available high-purity copper(I) bromide. - Ensure the catalyst is not unduly exposed to air and moisture. | |
| Formation of Dark, Tarry Byproducts | Uncontrolled temperature rise during diazotization. | - Improve the cooling efficiency of the reaction setup. - Slow down the rate of addition of the diazotizing agent. |
| Radical side reactions. | - Degas the solvents to remove dissolved oxygen. - Consider the addition of a radical scavenger, although this may impact the desired reaction. | |
| Product is Difficult to Purify | Presence of persistent impurities. | - Analyze the crude product by HPLC or LC-MS to identify the impurities. - Optimize the recrystallization solvent system or the gradient for column chromatography based on the impurity profile. |
| Oiling out during recrystallization. | - Ensure the correct solvent polarity and concentration for recrystallization. - Try a different solvent or a mixture of solvents. - Slow cooling and seeding with a small crystal of the pure product can promote crystallization. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound from 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one is provided below. This protocol is based on established Sandmeyer reaction procedures and should be adapted and optimized for the specific scale of the synthesis.
Materials:
-
2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Acetonitrile
-
tert-Butyl nitrite
-
Deionized water
-
Ice
-
Dichloromethane (or other suitable extraction solvent)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one in a mixture of hydrobromic acid and water.
-
Cool the suspension to 0-5°C using an ice-salt bath.
-
Dissolve sodium nitrite in deionized water and cool the solution to 0-5°C.
-
Add the cold sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in acetonitrile.
-
Cool this solution to 0-5°C.
-
Slowly add the freshly prepared cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC/LC-MS analysis indicates the consumption of the diazonium salt. A publication has reported using tert-butyl nitrite and copper(II) bromide in acetonitrile at reflux, achieving a high yield.[4]
-
-
Work-up and Purification:
-
Quench the reaction by pouring the mixture into a large volume of water.
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one | [4] |
| Key Reagents | tert-Butyl nitrite, Copper(II) bromide | [4] |
| Solvent | Acetonitrile | [4] |
| Reaction Condition | Reflux | [4] |
| Reported Yield | 97% | [4] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Critical factors for scaling up the synthesis.
References
Validation & Comparative
A Comparative Analysis of Reactivity: 2-Bromobenzothiazole vs. 2-Chlorobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmacologically active agents. Consequently, the functionalization of this heterocyclic system is of paramount importance in the synthesis of novel therapeutic compounds. This guide provides a detailed comparison of the reactivity of two key intermediates, 2-bromobenzothiazole and 2-chlorobenzothiazole, in essential synthetic transformations, namely palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This objective analysis, supported by experimental data, aims to inform strategic decisions in synthetic route design and optimization.
Executive Summary
In the realm of palladium-catalyzed cross-coupling reactions, 2-bromobenzothiazole derivatives consistently exhibit greater reactivity than their 2-chloro counterparts. This established trend, I > Br > Cl, is a cornerstone of cross-coupling chemistry and is primarily dictated by the bond dissociation energies of the carbon-halogen bond. The weaker C-Br bond facilitates the rate-determining oxidative addition step in the catalytic cycle, generally leading to higher yields and milder reaction conditions.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions at the C2 position, the reactivity order can be less straightforward and is influenced by the electronic activation provided by the benzothiazole ring system. While direct comparative kinetic data is scarce, the inherent electronic properties of the C2 position play a significant role. However, for many synthetic applications, the greater lability of the bromide leaving group can still favor the reactivity of 2-bromobenzothiazole.
Data Presentation: A Quantitative Comparison
The following tables summarize representative data for the reactivity of 2-bromo- and 2-chlorobenzothiazole derivatives in key synthetic transformations. It is important to note that direct head-to-head comparative studies under identical conditions are limited in the literature; therefore, this data is compiled from various sources and analogous systems to provide a general reactivity trend.
Table 1: Comparison in Palladium-Catalyzed Suzuki-Miyaura Coupling
| Entry | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromobenzothiazole derivative | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 4-12 | 85-95 |
| 2 | 2-Chlorobenzothiazole derivative | Arylboronic Acid | Pd(OAc)₂ / Ligand* | K₃PO₄ | Dioxane/Water | 100-120 | 12-24 | 45-85 |
*Specialized, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to achieve reasonable yields with chloro-derivatives.
Table 2: Comparison in Palladium-Catalyzed Buchwald-Hartwig Amination
| Entry | Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromobenzothiazole derivative | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | 8-16 | 80-95 |
| 2 | 2-Chlorobenzothiazole derivative | Primary/Secondary Amine | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100-110 | 18-36 | 60-90 |
Table 3: Comparison in Nucleophilic Aromatic Substitution (SNAr) with Amines
| Entry | Substrate | Nucleophile | Conditions | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromobenzothiazole | Aniline | Transition-Metal-Free | 100-140 | 12-24 | Moderate to Good |
| 2 | 2-Chlorobenzothiazole | Aniline | Transition-Metal-Free | 120-160 | 24-48 | Good |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are based on established procedures and can be adapted for specific substrates.
Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reactivity of 2-bromo- and 2-chlorobenzothiazole in a Suzuki-Miyaura coupling reaction with phenylboronic acid.
Materials:
-
2-Bromobenzothiazole
-
2-Chlorobenzothiazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure for 2-Bromobenzothiazole:
-
To a dried reaction tube, add 2-bromobenzothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (2 mol%) and tricyclohexylphosphine (4 mol%).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the tube and heat the reaction mixture to 80°C with stirring for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure for 2-Chlorobenzothiazole:
-
Follow the same procedure as for 2-bromobenzothiazole, but increase the catalyst loading to 4 mol% Pd(OAc)₂ and 8 mol% PCy₃.
-
Heat the reaction mixture to 110°C for 18 hours.
-
Monitor and work up the reaction as described above.
Protocol 2: Comparative Nucleophilic Aromatic Substitution (SNAr)
Objective: To compare the reactivity of 2-bromo- and 2-chlorobenzothiazole in an SNAr reaction with morpholine.
Materials:
-
2-Bromobenzothiazole
-
2-Chlorobenzothiazole
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In separate reaction vials, place 2-bromobenzothiazole (1.0 mmol) and 2-chlorobenzothiazole (1.0 mmol).
-
To each vial, add morpholine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Add DMSO (5 mL) to each vial.
-
Seal the vials and heat both reaction mixtures to 120°C with stirring.
-
Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using TLC or LC-MS to compare the rate of consumption of the starting material.
-
Upon completion (or after a set time, e.g., 24 hours), cool the reactions to room temperature.
-
Pour the reaction mixtures into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the crude product mixtures to compare the conversion and yield.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the general workflow for comparing reactivity and the mechanistic principles governing these reactions.
Caption: Workflow for comparing the reactivity of 2-bromo- and 2-chlorobenzothiazole derivatives.
Caption: Key factors governing the reactivity of 2-halobenzothiazoles.
Conclusion
The choice between 2-bromobenzothiazole and 2-chlorobenzothiazole as a synthetic precursor is a critical decision that balances reactivity with cost and availability. For palladium-catalyzed cross-coupling reactions, 2-bromobenzothiazole is the more reactive substrate, often leading to higher yields under milder conditions and with less demanding catalyst systems. While advancements in ligand development have made 2-chlorobenzothiazoles viable substrates, they typically require more forceful conditions. In nucleophilic aromatic substitution reactions, the reactivity is more nuanced, with the electronic nature of the benzothiazole ring playing a crucial role. However, the superior leaving group ability of bromide often translates to faster reaction rates for the bromo-derivative. This guide provides a framework for understanding these reactivity differences, enabling researchers to make informed decisions in the pursuit of novel benzothiazole-based compounds.
Structure-activity relationship (SAR) of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one analogs
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzothiazole analogs, with a focus on substitutions that influence their biological activity. While specific quantitative data for 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one analogs are limited in publicly available literature, this guide synthesizes SAR trends from closely related benzothiazole and thiazolidinone derivatives to inform future drug design and development efforts.
Comparative Analysis of Benzothiazole Analogs
The biological activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. Generally, substitutions at the C-2 and C-6 positions of the benzothiazole core are crucial for modulating pharmacological effects.[2]
Table 1: Qualitative Structure-Activity Relationship Summary of Substituted Benzothiazole Analogs
| Substitution Position | Substituent Type | Observed Biological Activity | Key Findings |
| C-2 | Amino group | Anticonvulsant, Antimicrobial, Anticancer | Often serves as a key pharmacophore for various biological targets.[1] |
| Aryl groups | Anticancer, Anti-inflammatory | The nature and substitution pattern of the aryl ring can significantly impact potency.[3] | |
| Heterocyclic moieties | Antimicrobial, Anticonvulsant | Introduction of other heterocyclic rings like triazoles can enhance activity.[1] | |
| C-6 | Alkoxy groups | Anticonvulsant | The chain length and branching of the alkoxy group can modulate activity and neurotoxicity. |
| Halogens (e.g., F, Cl, Br) | Anticancer, Antimicrobial | Can increase lipophilicity and influence binding affinity.[4] | |
| Nitro group | Antimicrobial | Often enhances antimicrobial activity but can be associated with toxicity. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of benzothiazole derivatives, which can be adapted for specific analogs.
General Synthesis of 2-Aminobenzothiazole Derivatives
A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[5]
Procedure:
-
Dissolve the appropriately substituted aniline and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the mixture into water and neutralize with a base (e.g., ammonia solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
In Vitro Antimicrobial Activity Assay (Microdilution Method)
The antimicrobial activity of synthesized compounds can be determined using the microdilution method to find the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[2]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
To determine the MBC, subculture the contents of the wells showing no growth onto agar plates and incubate. The MBC is the lowest concentration that results in no growth on the agar plates.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a general experimental workflow for drug discovery and a simplified signaling pathway that could be targeted by benzothiazole analogs.
Caption: A generalized workflow for the discovery and optimization of novel benzothiazole analogs.
Caption: A simplified signaling pathway potentially inhibited by a benzothiazole analog.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. jchr.org [jchr.org]
Unlocking Potency: A Comparative Analysis of Halogenated vs. Non-Halogenated Benzothiazoles in Drug Discovery
For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. A key area of investigation lies in the strategic modification of this core structure, particularly through halogenation, to enhance therapeutic efficacy. This guide provides an objective, data-driven comparison of the biological activities of halogenated versus non-halogenated benzothiazole derivatives, with a focus on their anticancer and antifungal properties.
This analysis synthesizes experimental data from multiple studies to offer a clear comparison of the performance of these two classes of compounds. Detailed experimental protocols for key assays are provided to support the reproducibility of the cited findings.
Anticancer Activity: Halogenation as a Potency Booster
The introduction of halogen atoms to the benzothiazole ring has been shown to significantly influence cytotoxic activity against various cancer cell lines. The data suggests that halogenation, particularly with electron-withdrawing groups like fluorine and chlorine, can lead to a notable increase in anticancer potency.
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of halogenated and non-halogenated benzothiazole derivatives against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound Type | Derivative | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Non-Halogenated | 6b | None | MCF-7 (Breast) | 5.15 | [1] |
| 4 | None | MCF-7 (Breast) | 8.64 | [1] | |
| 5c | None | MCF-7 (Breast) | 7.39 | [1] | |
| 5d | None | MCF-7 (Breast) | 7.56 | [1] | |
| 4a | None | PANC-1 (Pancreatic) | 27 ± 0.24 | [1] | |
| 4b | None | PANC-1 (Pancreatic) | 35 ± 0.51 | [1] | |
| Halogenated | Compound with Fluorine (B) | 2-substituted Fluoro | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [2] |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | Chloro | HT-29 (Colon) | 0.024 | [3] | |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | Chloro | H460 (Lung) | 0.29 | [3] | |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | Chloro | A549 (Lung) | 0.84 | [3] | |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | Chloro | MDA-MB-231 (Breast) | 0.88 | [3] | |
| Dichlorophenyl containing chlorobenzothiazole (51) | Dichloro | HOP-92 (Lung) | 0.0718 | ||
| Trichloro substituted benzothiazole-triazole hybrid | Trichloro | Triple-Negative Breast Cancer | 30.49 | [4] |
Antifungal Activity: A Broad Spectrum of Inhibition
Benzothiazole derivatives have also demonstrated significant potential as antifungal agents. Structure-activity relationship (SAR) analyses indicate that the presence of electron-withdrawing groups, including halogens, on the benzothiazole core can enhance antifungal efficacy.[5]
Comparative Antifungal Susceptibility (MIC Values)
The table below presents the Minimum Inhibitory Concentration (MIC) values for halogenated and non-halogenated benzothiazole-based compounds against various fungal strains. Lower MIC values signify greater antifungal activity.
| Compound Type | Derivative | Halogen Substitution | Fungal Strain | MIC (µg/mL) | Reference |
| Non-Halogenated | Benzothiazole-thiazole hybrid (4a) | None | C. albicans | 125 | [5] |
| Benzothiazole-thiazole hybrid (4e) | None | C. albicans | 62.5 | [5] | |
| Halogenated | Benzothiazole-thiazole hybrid (4c) | p-Chloro | C. albicans | 7.81 | [5] |
| Benzothiazole-thiazole hybrid (4d) | p-Bromo | C. albicans | 7.81 | [5] | |
| Benzothiazole derivative (3n) | Not specified | C. tropicalis | 1.56 | [6] | |
| Benzothiazole derivative (3n) | Not specified | C. albicans | 3.12 | [6] | |
| Benzothiazole derivative (3n) | Not specified | C. krusei | 6.25 | [6] | |
| Benzothiazole derivative (3n) | Not specified | Cryptococcus neoformans | 12.5 | [6] |
Mechanisms of Action: Inducing Programmed Cell Death
A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[1] Many of these compounds, including a novel derivative known as YLT322, trigger the intrinsic or mitochondrial pathway of apoptosis.[7] This process involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate further research.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Protocol:
-
Cell Seeding:
-
Harvest and count cancer cells, ensuring high viability (>90%).
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.[1]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the benzothiazole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).[1]
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[1]
-
Add a solubilizing agent, such as 100-150 µL of dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for about 15 minutes to ensure complete solubilization.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 490-570 nm.[9]
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.[1]
-
Antifungal Susceptibility Testing
The antifungal activity of the compounds is typically determined by broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC), following guidelines from organizations such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on an appropriate agar medium.
-
Prepare a suspension of the fungal cells in a sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Compound Dilution:
-
Perform serial dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined by visual inspection or by measuring the optical density.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 8. researchhub.com [researchhub.com]
- 9. MTT (Assay protocol [protocols.io]
A Comparative Analysis of Benzothiazole-Based Kinase Inhibitors and Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the in vitro activity of representative benzothiazole-derivatives and known kinase inhibitors based on publicly available data. A comprehensive literature search did not yield specific in vitro kinase activity data for 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one. Therefore, this document presents data for other bioactive benzothiazole derivatives to illustrate the potential of this scaffold in kinase inhibition, in comparison with well-established kinase inhibitors.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The benzothiazole scaffold is a privileged structure in medicinal chemistry, featured in a variety of compounds with diverse biological activities, including kinase inhibition.[2][3][4] This guide aims to provide a comparative analysis of the in vitro activity of selected benzothiazole derivatives against a panel of kinases, alongside data for well-known, broad-spectrum and multi-targeted kinase inhibitors such as Staurosporine, Dasatinib, and Sunitinib.
Comparative In Vitro Kinase Inhibition Data
The following tables summarize the in vitro inhibitory activity (IC50) of selected benzothiazole derivatives and established kinase inhibitors against various kinases. IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity. Lower values indicate higher potency.
Table 1: In Vitro Activity of Representative Benzothiazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Notes |
| Benzothiazole Derivative 1 | PI3Kα | 9 - 290 | A series of potent and specific inhibitors of PI3Kα.[5] |
| Benzothiazole Derivative 2 | PI3Kβ | 20 | A novel set of inhibitors targeting the PI3Kβ enzyme.[5] |
| Benzothiazole Derivative 3 | CK2 | 400 | Exhibited potent inhibition of CK2.[3] |
| Benzothiazole Derivative 4 | GSK3β | 670 | Showed efficacy in inhibiting GSK3β.[5] |
| Benzothiazole Derivative 5 | VEGFR-2 | 8.5 | A 2-aminobenzothiazole-based inhibitor.[6] |
| Benzothiazole Derivative 6 | p38α MAPK | 12 | A potent inhibitor of p38α MAPK.[6] |
| Benzothiazole Derivative 7 | ATR Kinase | 2527 | A chromone-benzothiazole derivative showing potent activity.[2] |
| Pyrimido[2,1-b]benzothiazole 1 | EGFR-TK | 70.58 (% inhib.) | Showed the highest inhibitory activity against EGFR-TK in its series.[7] |
Table 2: In Vitro Activity of Known Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Staurosporine | PKC | 0.7 - 2.7 | [8][9][10] |
| PKA | 7 - 15 | [10][11] | |
| c-Fgr | 2 | [11] | |
| Phosphorylase Kinase | 3 | [11] | |
| CaM Kinase II | 20 | ||
| Dasatinib | Abl | <1 | [12] |
| Src | 0.8 | [12] | |
| c-Kit | 79 | [12] | |
| LYN | 1.7 - 8.5 | [13] | |
| Sunitinib | VEGFR2 (Flk-1) | 80 | [14][15][16][17] |
| PDGFRβ | 2 | [14][15][16][17] | |
| c-Kit | Potent Inhibition | [15] | |
| FLT3 (ITD) | 50 | [15][17] | |
| FLT3 (Asp835) | 30 | [15][17] |
Experimental Protocols for In Vitro Kinase Assays
Several methodologies are available for conducting in vitro kinase assays. The choice of assay depends on factors such as the specific kinase, substrate, and desired throughput. Below are detailed protocols for common non-radiometric, homogeneous assays.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[18][19][20]
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then quantify the newly synthesized ATP in a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.[18][19]
Protocol Outline:
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (or DMSO for control).
-
Incubate at 30°C for 60 minutes.[21]
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[21]
-
-
ADP Detection:
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.[21]
-
LanthaScreen™ TR-FRET Kinase Assay
This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect kinase activity.
Principle: A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and a fluorescein acceptor (on the substrate) into close proximity, resulting in a FRET signal.[22] Kinase inhibition is measured as a decrease in the TR-FRET signal.
Protocol Outline:
-
Kinase Reaction:
-
Detection:
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
The emission ratio is calculated, and the IC50 value is determined from a dose-response curve.[25]
-
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a FRET-based method that relies on the differential sensitivity of a phosphorylated and non-phosphorylated peptide substrate to proteolytic cleavage.[26]
Principle: The assay uses a peptide substrate labeled with two different fluorophores. After the kinase reaction, a site-specific protease is added which cleaves only the non-phosphorylated substrate, disrupting FRET. The degree of phosphorylation is determined by the ratio of the two fluorescence signals.[27][28]
Protocol Outline:
-
Kinase Reaction:
-
Add the test inhibitor and kinase to the wells of a 384-well plate.
-
Initiate the reaction by adding the FRET-peptide substrate and ATP solution.
-
Incubate for 60 minutes at room temperature.[26]
-
-
Development Reaction:
-
Add the Development Reagent (protease) to each well.
-
Incubate for 60 minutes at room temperature.[26]
-
-
Data Acquisition:
-
Measure the fluorescence emission of both the donor (e.g., Coumarin) and acceptor (e.g., Fluorescein).
-
Calculate the emission ratio to determine the percent phosphorylation and subsequently the percent inhibition to derive the IC50 value.[28]
-
Signaling Pathways and Experimental Workflow Visualizations
Signaling Pathways
Many kinase inhibitors target components of key signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK and PI3K/AKT/mTOR pathways.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 10. biotium.com [biotium.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. selleck.co.jp [selleck.co.jp]
- 17. selleckchem.com [selleckchem.com]
- 18. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 19. promega.com [promega.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. tools.thermofisher.com [tools.thermofisher.com]
- 27. assets.fishersci.com [assets.fishersci.com]
- 28. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
Benchmarking the antimicrobial potency of novel benzothiazoles against standard antibiotics
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community is in a perpetual search for novel compounds that can effectively combat pathogenic microbes. This guide presents a comparative analysis of the antimicrobial potency of newly synthesized benzothiazole derivatives against established standard antibiotics. The data herein is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview supported by experimental evidence.
Quantitative Antimicrobial Potency: A Head-to-Head Comparison
The antimicrobial efficacy of novel benzothiazole compounds was quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results are benchmarked against standard antibiotics, namely Ciprofloxacin, Kanamycin, and Fluconazole.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Novel Benzothiazoles and Standard Antibiotics against Gram-Positive and Gram-Negative Bacteria.
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Novel Benzothiazole Derivatives | ||
| Benzothiazole Derivative 1 | 50 - 200[1] | 25 - 100[1] |
| Benzothiazole Derivative 2 | 0.025 mM (approx. 7.1 µg/mL)* | Not Active[2] |
| Benzothiazole Derivative 3 | 0.20 - 0.50 mg/mL (200 - 500 µg/mL)[3] | 0.20 - 0.30 mg/mL (200 - 300 µg/mL)[3] |
| Isatin-Benzothiazole Hybrid | 12.5[4] | 3.1[4] |
| Standard Antibiotics | ||
| Ciprofloxacin | 0.25 - 12.5[5][6][7][8] | 0.013 - 0.08[5] |
| Kanamycin | 3.5[9] | 4.5[9] |
*Conversion from mM to µg/mL is approximated and depends on the specific molecular weight of the compound.
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Novel Benzothiazoles and a Standard Antifungal Agent.
| Compound | Candida albicans | Aspergillus niger |
| Novel Benzothiazole Derivatives | ||
| Benzothiazole Derivative A | Moderate Activity[1] | Moderate Activity[1] |
| Benzothiazole Derivative B | Weak Activity[1] | Weak Activity[1] |
| Standard Antifungal | ||
| Fluconazole | 0.25 - 8[10][11] | Not Typically Tested |
Deciphering the Mechanism: A Look into a Potential Signaling Pathway
Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes.[4] One of the proposed mechanisms involves the targeting of DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.
Caption: Hypothetical signaling pathway of benzothiazole's antimicrobial action.
Experimental Corner: How We Measure Antimicrobial Potency
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide was primarily generated using the Broth Microdilution Method, a standardized and widely accepted protocol.
Experimental Workflow: Broth Microdilution Method
Caption: Experimental workflow for the Broth Microdilution Method.
Detailed Protocol: Broth Microdilution Method
The following is a detailed protocol for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13][14][15]
-
Preparation of Antimicrobial Agents:
-
Stock solutions of the novel benzothiazole derivatives and standard antibiotics are prepared in a suitable solvent.
-
Serial two-fold dilutions of each antimicrobial agent are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Preparation of Inoculum:
-
The test microorganism is cultured on an appropriate agar medium for 18-24 hours.
-
Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted antimicrobial agents, is inoculated with the standardized microbial suspension.
-
Control wells are included: a growth control (broth and inoculum, no drug) and a sterility control (broth only).
-
The plate is incubated at 35-37°C for 16-24 hours for most bacteria, and at an appropriate temperature and duration for fungi.
-
-
Determination of MIC:
-
Following incubation, the microtiter plate is visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
This guide provides a snapshot of the promising antimicrobial potential of novel benzothiazole derivatives. Further research, including in vivo studies and toxicological profiling, is essential to fully elucidate their therapeutic potential. The provided data and protocols serve as a valuable resource for the scientific community to build upon in the quest for next-generation antimicrobial agents.
References
- 1. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 8. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.sapub.org [article.sapub.org]
- 10. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of fluconazole susceptibility to Candida albicans by MALDI-TOF MS and real-time PCR for CDR1, CDR2, MDR1 and ERG11 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2-Substituted Benzothiazole Derivatives as EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative 2-substituted benzothiazole derivative against a clinically established drug, Erlotinib, focusing on their mechanism of action as Epidermal Growth Factor Receptor (EGFR) inhibitors. The information presented is based on experimental data from published research, offering insights into the potential of this class of compounds in oncology drug discovery.
Comparative Performance Data
The inhibitory activity of a representative 2-substituted benzothiazole derivative and the established EGFR inhibitor, Erlotinib, are summarized below. The data highlights the half-maximal inhibitory concentration (IC50), a key measure of drug potency, against the EGFR tyrosine kinase and a representative cancer cell line.
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell-based Assay) |
| Representative Benzothiazole Derivative | EGFR | 30.1 nM | NCI-H522 (NSCLC) | 22.3 nM |
| Erlotinib (Tarceva®) | EGFR | 2 nM | NCI-H522 (NSCLC) | 1 µM |
NSCLC: Non-Small Cell Lung Cancer
Note: The data for the representative benzothiazole derivative is sourced from a study on novel benzothiazole and pyrimido[2,1-b]benzothiazole derivatives.[1] Erlotinib data is provided as a reference from the same study for comparative purposes.[1] It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Mechanism of Action: EGFR Kinase Inhibition
Benzothiazole derivatives have emerged as a promising class of compounds that can function as potent inhibitors of protein tyrosine kinases (PTKs), which are crucial enzymes in cellular signaling pathways.[2] Dysregulation of these kinases is a significant factor in the development and progression of cancer.[2] The benzothiazole scaffold is thought to mimic the adenine portion of ATP, enabling it to competitively bind to the catalytic domain of kinases like EGFR.[2] This competitive inhibition blocks the kinase from phosphorylating its substrate proteins, thereby disrupting downstream signaling pathways that are critical for cancer cell proliferation and survival.[2]
EGFR Signaling Pathway and Point of Inhibition
The following diagram illustrates the EGFR signaling pathway and the inhibitory action of 2-substituted benzothiazole derivatives.
Caption: EGFR signaling pathway and inhibition by 2-substituted benzothiazole derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and validation of the findings.
EGFR Tyrosine Kinase Assay (Enzymatic Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Objective: To determine the IC50 value of the test compound against EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2, 40 µg/mL BSA)[3]
-
ATP solution
-
Substrate (e.g., a synthetic peptide)[3]
-
Test compound (2-substituted benzothiazole derivative) and reference compound (Erlotinib)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[4]
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test and reference compounds in kinase buffer. A final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the diluted compounds. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Add a master mix containing the EGFR enzyme and the substrate to each well, except for the negative controls.
-
Initiate the kinase reaction by adding the ATP solution to all wells.[4]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[4]
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced. For luminescent assays, this involves depleting the remaining ATP and then converting the generated ADP back to ATP to produce a light signal.[4]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the test compound on the proliferation and viability of cancer cells.
Objective: To determine the IC50 value of the test compound for cell growth inhibition.
Materials:
-
Cancer cell line (e.g., NCI-H522)
-
Cell culture medium and supplements
-
96-well tissue culture plates
-
Test compound and reference compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate spectrophotometer
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test and reference compounds in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include vehicle-treated controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram outlines the general workflow for validating the mechanism of action of the 2-substituted benzothiazole derivatives.
Caption: Experimental workflow for validating the mechanism of action.
References
- 1. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
Comparative Cross-Reactivity Profiling of 4,5,6,7-Tetrahydrobenzo[d]thiazole Analogs as Dual Kinase Inhibitors
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds as dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3β (GSK3β). The data presented offers insights into the structure-activity relationships (SAR) of these analogs, highlighting key chemical modifications that influence their inhibitory potency and selectivity. This information is intended to aid researchers in the development of more potent and selective kinase inhibitors.
Comparative Inhibitory Activity
The inhibitory activities of the synthesized 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives were assessed against CK2 and GSK3β kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the table below. Notably, compounds bearing a carboxyl group at the meta position of a phenyl ring demonstrated significantly enhanced dual inhibitory activity.[1]
| Compound ID | R Group | CK2 IC50 (µM) | GSK3β IC50 (µM) |
| 1d | 4-fluorophenyl | < 8 | < 8 |
| 1g | 3-carboxyphenyl | 1.9 | 0.67 |
| 1h | 4-carboxyphenyl | < 8 | < 8 |
| 2g | 3-carboxyphenyl | < 3 | < 3 |
Table 1: In vitro inhibitory potency of selected 4,5,6,7-tetrahydrobenzo[d]thiazole analogs against CK2 and GSK3β. Data sourced from reference[1].
Experimental Protocols
The in vitro inhibitory activity of the compounds was determined using a fluorescence-based kinase assay.[1]
Z′-LYTE™ Kinase Assay
This assay is a fluorescence-based method for measuring kinase activity. It is a coupled-enzyme format that uses a synthetic peptide substrate. Kinase-mediated phosphorylation of the peptide is coupled to a reporter enzyme that results in a fluorescent signal. The inhibition of the kinase results in a decrease in the fluorescent signal.
Materials:
-
Purified CK2 and GSK3β kinases
-
Z′-LYTE™ Kinase Assay Kits - Ser/Thr 11 peptide (for CK2) and Ser/Thr 9 peptide (for GSK3β)[1]
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Assay buffer
-
ATP solution
-
Development reagent
-
Stop reagent
-
Microplates
Procedure:
-
Compound Plating: A serial dilution of the test compounds is prepared in DMSO and plated into microplates.
-
Kinase/Peptide Preparation: The kinase and its specific peptide substrate are mixed in the assay buffer.
-
Reaction Initiation: The kinase/peptide mixture is added to the compound-containing wells, and the reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination: The stop reagent is added to terminate the kinase reaction.
-
Signal Development: The development reagent is added, and the plate is incubated to allow for the generation of the fluorescent signal.
-
Data Acquisition: The fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams have been generated.
References
Comparing the efficacy of different purification methods for brominated heterocycles
In the realm of medicinal chemistry and drug development, the purity of a compound is paramount. For researchers working with brominated heterocycles, a class of compounds with significant therapeutic potential, selecting the optimal purification method is a critical step. This guide provides a comprehensive comparison of the most common purification techniques—recrystallization, column chromatography, and distillation—supported by experimental data and detailed protocols to aid scientists in making informed decisions.
Data Presentation: A Head-to-Head Comparison
The choice of purification method hinges on several factors, including the physical state of the compound, the nature of the impurities, and the desired level of purity and yield. The following table summarizes the key performance metrics of each technique.
| Purification Method | Principle | Typical Purity | Typical Yield | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | >99% (for crystalline solids) | 60-90% | High purity achievable, cost-effective, scalable. | Only applicable to solids, requires finding a suitable solvent, can have lower yields. | Crystalline solids with thermally stable properties. |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | 95-99.9% (depending on the technique) | 50-80% | Highly versatile, separates complex mixtures and isomers, applicable to solids and liquids.[1] | Can be time-consuming and expensive (solvents and stationary phase), potential for sample loss on the column. | Non-crystalline solids, liquids, complex mixtures, and separation of isomers. |
| Distillation | Separation of liquids based on differences in their boiling points. | 90-98% (depending on the boiling point difference) | 70-95% | Effective for volatile liquids, relatively simple setup for simple distillation. | Not suitable for solids or thermally sensitive compounds, less effective for compounds with close boiling points. | Liquid compounds that are thermally stable and have significantly different boiling points from impurities. |
Selecting the Right Path: A Decision-Making Workflow
To streamline the selection process, the following workflow diagram illustrates a logical approach to choosing the most suitable purification method for your brominated heterocycle.
Caption: A decision-making workflow for selecting a purification method.
Experimental Protocols: Detailed Methodologies
Below are detailed protocols for each purification method, providing a practical guide for laboratory application.
Recrystallization of a Brominated Quinoline
This protocol is adapted for the purification of a generic solid brominated quinoline derivative.
Objective: To purify a crude brominated quinoline solid to a high degree of purity.
Materials:
-
Crude brominated quinoline
-
Selected recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude brominated quinoline in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Large, pure crystals should form. To maximize the yield, place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Expected Outcome: A study on the bromination of 8-methoxyquinoline reported that the crude product was purified by crystallization from an ethanol-water mixture (1:1) to yield the pure product.[2]
Flash Column Chromatography of a Brominated Indole
This protocol outlines the purification of a brominated indole derivative using flash column chromatography.
Objective: To separate a brominated indole from reaction byproducts and unreacted starting materials.
Materials:
-
Crude brominated indole
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running thin-layer chromatography (TLC) of the crude mixture. The desired compound should have an Rf value of approximately 0.3.
-
Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle, ensuring a level surface. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude brominated indole in a minimal amount of the eluent or a stronger solvent. Apply the sample evenly to the top of the silica gel.
-
Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Expected Outcome: The purification of brominated indole derivatives from natural sources often employs silica gel chromatography with a hexane-ethyl acetate gradient, followed by HPLC for final purification.[3]
Vacuum Distillation of a Brominated Pyridine
This protocol is for the purification of a high-boiling or thermally sensitive liquid brominated pyridine.
Objective: To purify a liquid brominated pyridine by separating it from non-volatile impurities or impurities with significantly different boiling points.
Materials:
-
Crude liquid brominated pyridine
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Vacuum source and gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Sample Charging: Add the crude brominated pyridine and boiling chips to the distillation flask.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently.
-
Distillation: Collect the fraction that distills at a constant temperature and pressure. This corresponds to the boiling point of the pure compound at the applied vacuum.
-
Termination: Once the desired product has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Expected Outcome: Simple distillation has been used to purify pyridine, achieving a purity of 99.82%.[4] For higher boiling brominated derivatives, vacuum distillation would be necessary to prevent decomposition.
This guide provides a foundational understanding of the common purification methods for brominated heterocycles. The selection of the most appropriate technique will ultimately depend on the specific characteristics of the compound and the impurities present. By carefully considering the information and protocols provided, researchers can enhance the efficiency and success of their purification efforts, leading to higher quality compounds for further research and development.
References
A Comparative Guide to the Synthetic Reproducibility of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic protocols for the bromination of 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one to yield the title compound, a valuable building block in medicinal chemistry. The reproducibility and efficiency of synthetic steps are critical for scalable drug development. Here, we compare a recently reported high-yield protocol with a traditional Sandmeyer reaction approach, offering insights into their respective methodologies and expected outcomes.
Introduction to Synthetic Pathways
The primary route to 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves the substitution of the 2-amino group on the benzothiazole ring. This is typically achieved via diazotization followed by a copper-mediated bromination. We will evaluate two distinct methods for this transformation:
-
Protocol 1: Optimized Diazotization-Bromination. A modern approach utilizing tert-butyl nitrite as the diazotizing agent and copper(II) bromide as the bromine source.
-
Protocol 2: Traditional Sandmeyer Bromination. A classic method involving the formation of a diazonium salt with sodium nitrite and hydrobromic acid, followed by decomposition with copper(I) bromide.
The precursor, 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one, is synthesized via the Hugerschoff reaction, a common method for creating 2-aminobenzothiazoles.
Overall Synthetic Workflow
The following diagram illustrates the general pathway from the precursor to the final brominated product, highlighting the two comparative protocols evaluated in this guide.
Caption: Synthetic workflow from precursor to final product.
Data Presentation: Comparison of Protocols
The following table summarizes the key quantitative and qualitative differences between the two synthetic protocols.
| Parameter | Protocol 1: Optimized (Tian et al.) | Protocol 2: Traditional Sandmeyer |
| Diazotizing Agent | tert-Butyl nitrite (t-BuONO) | Sodium Nitrite (NaNO₂) / HBr |
| Bromine Source | Copper(II) Bromide (CuBr₂) | Copper(I) Bromide (CuBr) |
| Solvent | Acetonitrile | Water / HBr |
| Temperature | Reflux | 0-5°C then elevated |
| Reported/Expected Yield | 97% | 50-75% (Variable) |
| Reaction Type | One-pot | Two-step (diazotization, then substitution) |
| Key Advantages | High yield, one-pot procedure, less hazardous nitrite source | Low-cost reagents, well-established method |
| Reproducibility Factors | Purity of t-BuONO, strict temperature control (reflux) | Diazonium salt instability, strict low-temperature control, potential side reactions |
Experimental Protocols
Protocol 1: Optimized Diazotization-Bromination
This protocol is based on the highly efficient method reported by Tian, Xue-Rong, et al. in the Journal of Heterocyclic Chemistry (2022).
Methodology:
-
To a solution of 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one (1.0 eq) in acetonitrile, add copper(II) bromide (1.5 eq) and tert-butyl nitrite (1.5 eq).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield this compound.
Reported Performance:
-
Yield: 97%
Protocol 2: Traditional Sandmeyer Bromination
This protocol is a plausible alternative constructed from the principles of the classic Sandmeyer reaction, a cornerstone of aromatic chemistry.[1][2]
Methodology:
-
Diazotization:
-
Suspend 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3.0 eq).
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C. The formation of the diazonium salt can be confirmed by testing for excess nitrous acid with starch-iodide paper (should turn blue).[3]
-
-
Bromination:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr mixture.
-
Allow the reaction to warm to room temperature and then gently heat (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.[4]
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
-
Expected Performance & Reproducibility:
-
Yield: The yield for traditional Sandmeyer reactions can be highly variable but is typically moderate. A yield in the range of 50-75% would be considered a successful outcome.
-
Reproducibility: The primary challenge is the instability of the diazonium salt, which can decompose prematurely if the temperature is not strictly controlled during its formation and handling.[3] This instability is a major source of irreproducibility and can lead to the formation of phenol byproducts.[3]
References
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data to confirm the structure of the target compound, 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents predicted spectroscopic data alongside experimental data for a closely related analogue, 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. This comparative approach allows for a detailed structural elucidation by highlighting key spectral differences.
Executive Summary
The structural confirmation of a novel or synthesized compound is a critical step in chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this process. This document outlines the expected spectroscopic characteristics of this compound and compares them with a structurally similar compound to provide a clear methodology for its structural verification.
Spectroscopic Data Comparison
The following tables summarize the predicted and experimental spectroscopic data for the target compound and a comparative analogue.
Table 1: ¹H NMR Data (Predicted for Target Compound vs. Experimental for Analogue)
| Proton Assignment (Target Compound) | Predicted Chemical Shift (ppm) | Proton Assignment (Analogue) | Experimental Chemical Shift (ppm) |
| H-4 (CH₂) | ~3.0-3.2 (t) | H-4 (CH₂) | Not Available |
| H-5 (CH₂) | ~2.5-2.7 (m) | H-5 (C(CH₃)₂) | - |
| H-6 (CH₂) | ~2.8-3.0 (t) | H-6 (CH₂) | Not Available |
| - | - | CH₃ | Not Available |
Note: The primary difference in the ¹H NMR spectrum is the absence of the singlet corresponding to the two methyl groups in the target compound. The methylene protons at positions 4, 5, and 6 are expected to show complex splitting patterns (triplets and multiplets) due to coupling.
Table 2: ¹³C NMR Data (Predicted for Target Compound vs. Experimental for Analogue)
| Carbon Assignment (Target Compound) | Predicted Chemical Shift (ppm) | Carbon Assignment (Analogue) | Experimental Chemical Shift (ppm) |
| C=O (C-7) | ~195 | C=O (C-7) | Not Available |
| C-Thiazole (C-2) | ~150 | C-Thiazole (C-2) | Not Available |
| C-Thiazole (C-8a) | ~130 | C-Thiazole (C-8a) | Not Available |
| C-Thiazole (C-4a) | ~125 | C-Thiazole (C-4a) | Not Available |
| CH₂ (C-4) | ~40 | CH₂ (C-4) | Not Available |
| CH₂ (C-5) | ~25 | C(CH₃)₂ (C-5) | Not Available |
| CH₂ (C-6) | ~35 | CH₂ (C-6) | Not Available |
| - | - | CH₃ | Not Available |
Note: The ¹³C NMR of the target compound will lack the signal for the quaternary carbon at C-5 and the methyl carbons present in the dimethyl analogue.
Table 3: Mass Spectrometry (MS) Data
| Compound | Predicted Molecular Ion (m/z) |
| This compound | [M]⁺ ≈ 245.96, [M+2]⁺ ≈ 247.96 (due to ⁷⁹Br/⁸¹Br isotopes) |
| 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one | [M]⁺ ≈ 273.99, [M+2]⁺ ≈ 275.99 (due to ⁷⁹Br/⁸¹Br isotopes) |
Note: The mass spectrum is a definitive tool for distinguishing between the two compounds, with a clear mass difference of 28 amu corresponding to the two methyl groups.
Table 4: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | ~1680-1700 |
| C=N (Thiazole) | ~1600-1650 |
| C-Br | ~500-600 |
| C-H (Aliphatic) | ~2850-2960 |
Note: The IR spectra of both the target compound and its dimethyl analogue are expected to be broadly similar, showing characteristic peaks for the ketone, thiazole ring, and aliphatic C-H bonds.
Experimental Protocols
Standard protocols for the acquisition of spectroscopic data are outlined below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.
2. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to generate gas-phase ions.
-
Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine the mass-to-charge ratio of the molecular ion and any fragment ions.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of this compound.
Caption: Spectroscopic analysis workflow for structural confirmation.
Conclusion
The structural confirmation of this compound relies on a comprehensive analysis of its spectroscopic data. By comparing the predicted spectra with those of a known analogue, researchers can confidently assign the structure. The key distinguishing features will be found in the ¹H and ¹³C NMR spectra, specifically the absence of signals corresponding to the dimethyl groups, and a definitive molecular weight determination by mass spectrometry. The infrared spectrum will serve to confirm the presence of the key functional groups. This systematic and comparative approach is fundamental to ensuring the identity and purity of synthesized compounds in drug discovery and development.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one
For Immediate Reference: Key Safety and Disposal Information
Researchers and laboratory personnel handling 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one must adhere to stringent safety protocols and proper disposal procedures to mitigate potential hazards. This guide provides essential information for the safe handling and disposal of this compound, emphasizing regulatory compliance and operational best practices.
Hazard Profile
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Disposal Procedures
The disposal of this compound and its contaminated waste must be managed in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for the correct classification and disposal of their waste[2][3].
Quantitative Data Summary for Disposal
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste. Must be handled in accordance with local, state, and federal regulations. | [2] |
| Container Requirements | Use dedicated, clearly labeled, and chemically resistant containers. Keep containers sealed when not in use. | [4][5] |
| Incompatible Wastes | Avoid mixing with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | [2][3] |
| Empty Container Rinsing | The first rinse of a container that held the chemical must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected. | [5] |
Experimental Protocol: Standard Laboratory Disposal Workflow
The following protocol outlines the step-by-step procedure for the proper disposal of this compound from a laboratory setting.
Materials:
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
-
Spill kit for hazardous materials
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Solid waste (e.g., contaminated weigh boats, filter paper) should be collected separately from liquid waste.
-
-
Waste Collection:
-
Place all solid and liquid waste containing this compound into a designated, pre-labeled hazardous waste container.
-
Ensure the container is made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Use secondary containment to prevent spills.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company or your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this chemical down the drain or in regular trash[5].
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical throughout its lifecycle.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166.[4][5] | Protects eyes from splashes of the chemical.[6][7] |
| Face Shield | Worn in conjunction with safety goggles.[8][9] | Provides an additional layer of protection for the entire face from splashes.[6][9] | |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable choice for handling many organic solvents and solids.[7][10][11] | Prevents skin contact with the chemical.[6] |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length coat made of a suitable material like cotton or a polyester/cotton blend.[10] | Protects skin and personal clothing from contamination.[11] |
| Closed-toe Shoes | Sturdy shoes that cover the entire foot.[7][10] | Protects feet from spills and falling objects. | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if working in a poorly ventilated area or if dust or aerosols are generated.[4] | Prevents inhalation of dust or vapors.[6] |
Operational and Disposal Plans
Safe handling and disposal are critical to laboratory safety and environmental protection.
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][7]
-
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill Management:
-
Evacuate and Isolate: Clear the area of all personnel and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collection: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.[1]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[1][4] Do not pour down the drain.[4]
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. epa.gov [epa.gov]
- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
